1-Isopropylnaphthalene
Description
Contextualization within Naphthalene (B1677914) Derivative Chemistry
Naphthalene, a bicyclic aromatic hydrocarbon with the formula C₁₀H₈, is composed of two fused benzene (B151609) rings. ijrpr.comwikipedia.org Its aromatic nature makes it susceptible to a variety of chemical reactions, including electrophilic aromatic substitution, which allows for the introduction of functional groups onto its rings, leading to a wide array of naphthalene derivatives. ijrpr.com These derivatives often exhibit unique chemical and physical properties compared to the parent naphthalene molecule. ontosight.ai
1-Isopropylnaphthalene (B1199988) (C₁₃H₁₄) is a member of this large family of naphthalene derivatives, characterized by the attachment of an isopropyl group to one of the carbon atoms of the naphthalene ring system. chemeo.comontosight.ai The position of this substitution is crucial and leads to two primary isomers: this compound (alpha-isopropylnaphthalene) and 2-isopropylnaphthalene (B46572) (beta-isopropylnaphthalene). youtube.comprepchem.com The presence of the bulky isopropyl group at the 1-position sterically influences the molecule's reactivity and physical properties. researchgate.net
The chemistry of naphthalene derivatives is extensive, with applications ranging from the synthesis of dyes, polymers, and pharmaceuticals to their use as solvents and chemical intermediates. ijrpr.comontosight.aiyoutube.com For instance, the alkylation of naphthalene with propylene (B89431) yields a mixture of diisopropylnaphthalenes, which are utilized as nonvolatile liquids in inks. wikipedia.org The study of this compound is often linked to the broader investigation of isopropylnaphthalenes and their role in the synthesis of other valuable chemicals. ontosight.ai
Research Significance and Interdisciplinary Relevance
The research significance of this compound and its isomers stems primarily from their role as intermediates in organic synthesis. ontosight.aiontosight.ai For example, 2-isopropylnaphthalene is a key precursor in the production of 2-naphthol (B1666908), an important industrial chemical. chemicalbook.comresearchgate.net While this compound is often an undesired byproduct in this specific process, its presence and reactivity are of significant academic and industrial interest. researchgate.netacs.org
Studies have investigated the oxidation of isopropylnaphthalenes, revealing that the hydroperoxide derived from this compound can act as an inhibitor in certain oxidation reactions, a finding that has implications for controlling industrial chemical processes. researchgate.netacs.org The thermal decomposition of 1-(1-hydroperoxy-1-methylethyl)naphthalene yields hydroxyaromatic compounds that function as oxidation inhibitors. acs.org
The interdisciplinary relevance of isopropylnaphthalenes extends to material science, where derivatives have been explored for the development of organic semiconductor materials for applications such as ambipolar field-effect transistors. smolecule.com Furthermore, sulfonated derivatives of isopropylnaphthalene are used in industrial applications, such as in the formulation of detergents and surfactants. ontosight.ai The environmental fate and toxicology of isopropylnaphthalenes have also been a subject of study, particularly as they were used as substitutes for PCBs in applications like non-carbon paper. jst.go.jpresearchgate.net
Historical Development of Research on Isopropylnaphthalenes
Research into the synthesis and properties of isopropylnaphthalenes gained momentum in the mid-20th century, largely driven by the industrial demand for naphthalene derivatives. Early methods for the alkylation of naphthalene, such as conventional Friedel-Crafts reactions, often produced complex mixtures of isomers with limited selectivity.
A significant breakthrough in the selective synthesis of isopropylnaphthalene isomers came with the development of shape-selective catalysts, particularly zeolites like H-mordenite. researchgate.net Research in the 1990s established the principles governing the formation of diisopropylnaphthalene isomers under various catalytic conditions, highlighting the role of catalyst structure in directing the regioselectivity of the alkylation reaction. For instance, H-mordenite was found to favor the formation of the less bulky 2-isopropylnaphthalene, while other zeolites like H-Y and H-beta produced more of the 1-isomer at lower temperatures. researchgate.net
The isopropylation of naphthalene has been studied using various alkylating agents, including propylene, 2-bromopropane, and isopropyl chloroformate, in the presence of different catalysts to optimize the yield and selectivity towards the desired isomer. prepchem.comgoogle.com The study of the isomerization of isopropylnaphthalenes has also been a key area of research, aiming to convert the often less desired this compound to the more industrially valuable 2-isopropylnaphthalene. google.com
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₄ | chemeo.comchemicalbook.comnih.gov |
| Molecular Weight | 170.25 g/mol | chemeo.comontosight.ainih.gov |
| Appearance | Colorless, oily liquid | ontosight.aiontosight.ai |
| Boiling Point | 268 °C | alfa-chemistry.comaksci.com |
| 134-135 °C at 10 mmHg | ontosight.ai | |
| Melting Point | -16 °C | chemicalbook.comaksci.com |
| Density | 0.99 g/cm³ | alfa-chemistry.com |
| Solubility | Insoluble in water; soluble in organic solvents | ontosight.ai |
| IUPAC Name | 1-propan-2-ylnaphthalene | nih.gov |
Spectroscopic Data of this compound
| Spectroscopy | Data Highlights | Source |
| ¹³C NMR | Spectra available from Wiley-VCH GmbH. | nih.gov |
| GC-MS | Top mass-to-charge ratio (m/z) peaks at 155, 128, and 170. | nih.gov |
| IR Spectra | Vapor phase IR spectra available from John Wiley & Sons, Inc. | nih.gov |
| ¹H NMR and ¹³C NMR | Detailed spectral data for related naphthalene derivatives are available in scientific literature, often used for structural confirmation after synthesis. | arkat-usa.orgrsc.org |
Structure
3D Structure
Properties
IUPAC Name |
1-propan-2-ylnaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14/c1-10(2)12-9-5-7-11-6-3-4-8-13(11)12/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMPBFICDXLLSRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70865481 | |
| Record name | Naphthalene, 1-(1-methylethyl)- | |
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Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6158-45-8, 29253-36-9 | |
| Record name | 1-(1-Methylethyl)naphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6158-45-8 | |
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| Record name | 1-Isopropylnaphthalene | |
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| Record name | Naphthalene, (1-methylethyl)- | |
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| Record name | 1-ISOPROPYLNAPHTHALENE | |
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| Record name | Naphthalene, (1-methylethyl)- | |
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| Record name | Naphthalene, 1-(1-methylethyl)- | |
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| Record name | Naphthalene, 1-(1-methylethyl)- | |
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| Record name | Isopropylnaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 1-isopropylnaphthalene | |
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| Record name | 1-ISOPROPYLNAPHTHALENE | |
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Synthetic Methodologies and Route Development for 1 Isopropylnaphthalene
Alkylation Strategies
The introduction of an isopropyl group onto the naphthalene (B1677914) scaffold is typically achieved through various alkylation methods. These strategies primarily involve the reaction of naphthalene with an isopropylating agent in the presence of a catalyst.
Friedel-Crafts Alkylation Protocols
The Friedel-Crafts alkylation is a foundational method for the synthesis of isopropylnaphthalenes. This reaction involves treating naphthalene with an alkylating agent, such as an alkyl halide, in the presence of a strong Lewis acid catalyst. wikipedia.org For the synthesis of 1-isopropylnaphthalene (B1199988), common reagents include isopropyl halides (e.g., isopropyl chloride) and aluminum chloride (AlCl₃) as the catalyst. stackexchange.comresearchgate.net
The reaction conditions, particularly the choice of solvent, can significantly influence the outcome and the ratio of isomers produced. stackexchange.com Studies have shown that alkylation in solvents like nitromethane (B149229) tends to yield a higher proportion of the α-substituted product (this compound), with ratios of 75-100% α-isomer to 0-25% β-isomer. stackexchange.com This is because under certain Friedel-Crafts conditions, the initially formed 1-alkylnaphthalene can readily isomerize to the more stable 2-alkylnaphthalene. stackexchange.com
Direct Isopropylation Approaches
Direct isopropylation methods utilize readily available and cost-effective alkylating agents like propylene (B89431) or isopropyl alcohol. rsc.orgnih.gov These approaches are of significant industrial interest. The reaction involves the electrophilic attack of the naphthalene ring by an isopropyl carbocation, or a related electrophilic species, generated from the alkylating agent under acidic conditions. For instance, the alkylation of naphthalene with isopropyl alcohol can be carried out over various solid acid catalysts. rsc.orgresearchgate.net
Catalytic Systems in Alkylation Reactions
A diverse range of catalytic systems has been developed to improve the efficiency and selectivity of naphthalene isopropylation.
Lewis Acids: Traditional Friedel-Crafts catalysts like aluminum chloride (AlCl₃) and tin tetrachloride (SnCl₄) are effective but can suffer from issues related to catalyst recovery and waste disposal. stackexchange.com
Zeolites: Solid acid catalysts, particularly zeolites, have been extensively studied for naphthalene alkylation. Zeolites like USY, Mordenite (MOR), BEA, and H-MCM22 offer advantages such as reusability, reduced corrosion, and shape-selective properties. rsc.orgoup.com For example, USY zeolites have demonstrated high conversion rates in the isopropylation of naphthalene with isopropyl alcohol. rsc.org The modification of these zeolites, such as by incorporating metals like zinc, can further enhance selectivity. rsc.org
Mesoporous Materials: Mesoporous silica-immobilized aluminum chloride has been investigated as a novel catalyst system, combining the high activity of AlCl₃ with the benefits of a solid support. rsc.org
Ionic Liquids: Room temperature ionic liquids, particularly those based on chloroaluminates, have emerged as effective and recyclable catalysts for the Friedel-Crafts alkylation of naphthalene. researchgate.netresearchgate.net Systems like Et₃NHCl-AlCl₃ have been used to catalyze the reaction between naphthalene and isopropyl bromide, achieving high conversion and selectivity under optimized conditions. researchgate.net
| Catalyst Type | Examples | Alkylating Agent(s) | Key Findings/Advantages |
|---|---|---|---|
| Lewis Acids | AlCl₃, SnCl₄ | Alkyl Halides (e.g., Isopropyl Chloride) | High reactivity; isomer ratio is solvent and temperature-dependent. stackexchange.com |
| Zeolites | USY, Mordenite, BEA, H-MCM22 | Isopropyl Alcohol, Propylene | High conversion, reusability, and potential for shape selectivity. rsc.org |
| Modified Zeolites | Zn/USY, Fe/USY | Isopropyl Alcohol | Zn modification can enhance selectivity and stability by altering acid site distribution. rsc.org |
| Supported Catalysts | Mesoporous silica-immobilized AlCl₃ | Not specified | Combines high activity of Lewis acid with the benefits of a solid catalyst. rsc.org |
| Ionic Liquids | Et₃NHCl-AlCl₃, [Bmim]Cl-AlCl₃ | Isopropyl Bromide, Isopropyl Chloride | High conversion and selectivity; catalyst can be recycled. researchgate.netresearchgate.net |
Selective Synthesis of this compound Isomers
A critical challenge in the synthesis of this compound is controlling the regioselectivity to prevent the formation of the undesired 2-isopropylnaphthalene (B46572) isomer. This control is governed by the fundamental principles of kinetic and thermodynamic reaction control.
Regioselectivity and Stereoselectivity in Synthesis
In the context of synthesizing this compound, the focus is entirely on regioselectivity—directing the substitution to the C1 position. Stereoselectivity is not a factor as this compound is an achiral molecule.
Achieving high regioselectivity for the 1-isomer requires carefully chosen reaction conditions that favor the kinetic pathway.
| Factor | Condition for this compound (Kinetic Product) | Condition for 2-Isopropylnaphthalene (Thermodynamic Product) | Rationale |
|---|---|---|---|
| Temperature | Low Temperature | High Temperature | Lower temperatures favor the faster-forming kinetic product, while higher temperatures allow the system to reach equilibrium, favoring the more stable thermodynamic product. stackexchange.comwikipedia.org |
| Reaction Time | Short | Long | Shorter reaction times can isolate the kinetic product before significant isomerization to the thermodynamic product occurs. stackexchange.com |
| Solvent | Nitromethane | Carbon Disulfide, Benzene (B151609) | Alkylation in nitromethane shows the least isomerization, yielding a high percentage of the α-isomer. stackexchange.com |
| Catalyst | Milder catalysts or specific zeolites | Strong Lewis acids (e.g., AlCl₃) under equilibrium conditions | Strong acids can readily catalyze the isomerization of the 1-isomer to the 2-isomer. stackexchange.com |
By manipulating these parameters, the synthesis can be directed to produce this compound as the major product. The selection of a suitable solvent, such as nitromethane, in combination with controlled temperature and reaction time, is crucial for minimizing the isomerization to the thermodynamically favored 2-substituted product. stackexchange.com
Industrial-Scale Synthesis Research
Industrial production of isopropylnaphthalenes is typically achieved through the Friedel-Crafts alkylation of naphthalene with an alkylating agent like propylene or isopropanol (B130326). This reaction is generally catalyzed by acidic materials, including traditional Lewis acids or solid acid catalysts such as zeolites. A primary challenge in industrial synthesis is controlling the regioselectivity of the reaction. The alkylation process yields a mixture of isomers, primarily this compound (α-isomer) and 2-isopropylnaphthalene (β-isomer), along with polyalkylated products. The ratio of these isomers is highly dependent on reaction conditions such as temperature, catalyst type, and reaction time. For instance, lower alkylation temperatures and the use of low-acidity zeolite catalysts have been shown to increase the alpha-to-beta isomer ratio. google.com
The transition from traditional batch reactors to continuous flow systems represents a significant advancement in the synthesis of naphthalene derivatives, including this compound. Continuous flow reactors offer superior control over reaction parameters, leading to enhanced safety, efficiency, and product consistency. rsc.org The high surface-area-to-volume ratio in these reactors facilitates rapid heat and mass transfer, which is crucial for managing the exothermic nature of Friedel-Crafts alkylation and minimizing the formation of unwanted byproducts. rsc.org
Research into the continuous-flow synthesis of long-chain alkylated naphthalenes using ionic liquid catalysts in a microreaction system has demonstrated remarkable efficiency. rsc.org This approach has been shown to achieve high yields (>99%) in very short residence times (within 60 seconds) at mild temperatures (30 °C). rsc.org Such systems allow for precise regulation of the product composition, including the ratio of α- to β-substituted isomers, by adjusting parameters like temperature and the molar ratio of reactants. rsc.org The inherent safety of confining hazardous reactions to small volumes and the potential for straightforward automation make continuous flow technology a highly attractive platform for the industrial-scale synthesis of this compound. rsc.org
Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Alkylated Naphthalenes
| Feature | Traditional Batch Reactor | Continuous Flow Microreactor |
| Heat Transfer | Limited, potential for hot spots | Excellent, rapid heat dissipation |
| Mass Transfer | Often diffusion-limited | Enhanced, rapid mixing |
| Safety | Higher risk with large volumes | Inherently safer, small volumes |
| Reaction Time | Hours | Seconds to minutes |
| Process Control | Moderate | Precise and stable |
| Scalability | Complex, non-linear | Straightforward, numbering-up |
The crude product from the alkylation of naphthalene is a complex mixture containing this compound, 2-isopropylnaphthalene, unreacted naphthalene, and various polyalkylated species. The separation and purification of this compound from this mixture are critical to obtaining a product of desired purity.
One effective industrial method for separating the α- and β-isomers is crystallization . Since the isomers often have different melting points, cooling the mixture allows for the selective crystallization of the higher-melting-point isomer, which can then be separated from the mother liquor. This technique is particularly useful for isolating β-MIPN (monoisopropylnaphthalene), which has a higher melting point, from the α-isomer. nih.gov However, challenges such as high viscosity and the formation of small crystallites can complicate the solid-liquid separation process. nih.gov
For analytical and preparative-scale separations, chromatographic techniques are extensively used. Methods like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are vital for identifying the various isomers present in the product mixture. scilit.com While primarily analytical, these principles can be scaled up to preparative chromatography for isolating high-purity this compound in smaller quantities.
Green Chemistry Approaches in this compound Synthesis
In line with the principles of green chemistry, recent research has focused on developing more environmentally benign and sustainable methods for synthesizing this compound. These approaches aim to reduce waste, eliminate hazardous solvents, and utilize reusable catalysts. beilstein-journals.orgnih.gov
A key objective in green synthesis is the reduction or elimination of volatile organic solvents. nih.gov The development of solvent-free reaction conditions not only minimizes pollution but can also lead to higher reaction rates and simpler product work-up procedures. nih.gov
The use of ionic liquids as catalysts for the Friedel-Crafts alkylation of naphthalene is a promising solvent-free approach. Ionic liquids can function as both the catalyst and the reaction medium, eliminating the need for traditional organic solvents. researchgate.net For example, chloroaluminate ionic liquids have been effectively used in the alkylation of naphthalene derivatives. researchgate.net These catalysts are often recyclable, further enhancing the green credentials of the process.
Similarly, solid acid catalysts like zeolites facilitate cleaner reactions. Zeolites are microporous aluminosilicates that can be tailored for shape selectivity, potentially favoring the formation of the desired this compound isomer. google.com Their solid nature allows for easy separation from the reaction mixture by filtration and subsequent reuse, minimizing catalyst waste.
Photocatalysis, which utilizes light to drive chemical reactions in the presence of a semiconductor photocatalyst, is an emerging area of green chemistry. This technology offers the potential for reactions to be conducted under mild conditions (ambient temperature and pressure) using light as a clean energy source. dcu.ie
While the direct photocatalytic synthesis of this compound is still an exploratory field, related research in photo-Friedel-Crafts reactions demonstrates its feasibility. The photo-acylation of naphthoquinones, for example, is a 100% atom-efficient reaction that can be performed using sunlight, highlighting the environmental benefits of this approach. dcu.ie Research has also been conducted on the photocatalytic degradation of naphthalene using catalysts like TiO₂, which confirms that naphthalene can act as a substrate in photocatalytic systems. mdpi.com The exploration of suitable photocatalysts and reaction conditions could pave the way for a novel, sustainable route to the alkylation of naphthalene, representing a significant step forward in green synthesis methodologies.
Chemical Reactivity, Reaction Mechanisms, and Transformation Studies of 1 Isopropylnaphthalene
Oxidation Reactions and Pathways
The oxidation of 1-isopropylnaphthalene (B1199988) can occur at either the naphthalene (B1677914) ring or the isopropyl side chain, leading to a variety of oxygenated products. The reaction pathways are influenced by the choice of oxidant, reaction conditions, and the presence of catalysts.
Formation of Oxygenated Derivatives
The primary site of oxidation on the isopropyl side chain is the tertiary carbon atom, which is activated by the adjacent aromatic ring. This leads to the formation of hydroperoxides, alcohols, and ketones.
Initial oxidation of this compound, typically through a free-radical chain mechanism initiated by initiators like isobutyraldehyde (B47883) or hydrogen peroxide in the presence of a base such as NaOH or Na2CO3, yields this compound hydroperoxide. researchgate.net While specific studies on the 1-isomer are limited, research on the oxidation of a mixture of isopropylnaphthalene isomers indicates that the hydroperoxide can be produced by reacting the parent compound with molecular oxygen or an oxygen-containing gas mixture at temperatures between 70°C and 120°C. google.com
Further oxidation or decomposition of the hydroperoxide can lead to the formation of other oxygenated derivatives. For instance, studies on the atmospheric oxidation of related compounds like 2-methylnaphthalene (B46627) suggest that the initial reaction with hydroxyl radicals can lead to the formation of various products, including naphthols and dicarbonyl compounds, through complex reaction sequences involving peroxy and alkoxy radicals. nih.gov By analogy, the oxidation of this compound is expected to yield a range of oxygenated products, although specific experimental data for the 1-isomer is scarce.
Hydroperoxide Decomposition Mechanisms
The decomposition of this compound hydroperoxide is a critical step that can lead to a variety of products depending on the reaction conditions. Research on the thermal decomposition of 1-(1-naphthyl)-1-methylethylhydroperoxide has shown that it primarily yields 2-(1-naphthyloxy)propene. This decomposition is thought to proceed through the formation of an alkoxy radical, which then undergoes rearrangement. researchgate.net
In contrast, the acid-catalyzed decomposition of the isomeric 2-isopropylnaphthalene (B46572) hydroperoxide yields 2-naphthol (B1666908) and acetone (B3395972) as the main products via an ionic mechanism. acs.org However, under conditions that favor radical formation, byproducts such as dimethyl-2-naphthylcarbinol and acetonaphthone are observed. acs.org While this data pertains to the 2-isomer, it provides insight into the potential decomposition pathways for this compound hydroperoxide under similar conditions.
Table 1: Decomposition Products of Isopropylnaphthalene Hydroperoxides
| Isomer | Decomposition Condition | Major Products | Minor/Possible Products |
|---|---|---|---|
| This compound hydroperoxide | Thermal | 2-(1-Naphthyloxy)propene | - |
Catalytic Oxidation Research
Research on the catalytic oxidation of this compound is not extensively documented in publicly available literature. However, studies on the catalytic oxidation of naphthalene provide a basis for understanding the potential transformations of its alkyl-substituted derivatives.
For instance, the catalytic oxidation of naphthalene using various transition metal oxides supported on zirconia (CuO, CoOx, NiO) has been shown to lead to the total oxidation of the molecule to carbon dioxide and water at elevated temperatures. mdpi.com Another study demonstrated the catalytic oxidative degradation of naphthalene in an aqueous medium using an iron(III) TAML/H2O2 system, which resulted in the formation of naphthoquinones that were further converted to smaller fragments. nih.gov These findings suggest that under appropriate catalytic conditions, this compound could undergo either complete combustion or selective oxidation of the aromatic ring. The presence of the isopropyl group would likely influence the reaction rate and the distribution of oxidation products.
Reduction Reactions
The reduction of this compound can target either the aromatic naphthalene core or any carbonyl functionalities that may be present on the side chain in its derivatives.
Hydrogenation to Saturated Analogues
The hydrogenation of naphthalene typically proceeds in a stepwise manner, first forming tetralin (1,2,3,4-tetrahydronaphthalene) and then decalin (decahydronaphthalene). This process is generally carried out using catalysts such as platinum, palladium, or nickel, often supported on carbon or alumina. scilit.com The reaction conditions, including temperature, pressure, and the choice of catalyst, can be controlled to selectively produce either the partially or fully hydrogenated product. It is expected that the hydrogenation of this compound would follow a similar pathway, yielding 1-isopropyltetralin and subsequently 1-isopropyldecalin under appropriate conditions.
Clemmensen Reduction Studies
The Clemmensen reduction is a chemical reaction used to reduce aldehydes and ketones to alkanes using zinc amalgam and concentrated hydrochloric acid. wikipedia.orgbyjus.comorganic-chemistry.org This reaction is particularly effective for aryl-alkyl ketones. wikipedia.orgbyjus.comannamalaiuniversity.ac.in
While this compound itself does not have a carbonyl group to be reduced, this reaction is highly relevant for its ketone derivatives, such as a hypothetical 1-acetylnaphthalene that could be further elaborated to introduce an isopropyl group. For instance, if 1-acetylnaphthalene were subjected to Clemmensen reduction, the acetyl group would be reduced to an ethyl group.
There are no specific studies found that detail the Clemmensen reduction of a ketone derivative of this compound. However, based on the well-established mechanism of the Clemmensen reduction for aryl-alkyl ketones, it is a viable method for the deoxygenation of such compounds. The reaction proceeds under strongly acidic conditions, and the substrate must be stable in this environment. organic-chemistry.org
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| 1-Acetylnaphthalene |
| This compound |
| This compound hydroperoxide |
| 1-Isopropyldecalin |
| 1-Isopropyltetralin |
| 2-(1-Naphthyloxy)propene |
| 2-Naphthol |
| Acetone |
| Acetonaphthone |
| Carbon dioxide |
| Dimethyl-2-naphthylcarbinol |
| Hydrogen |
| Hydrogen peroxide |
| Isobutyraldehyde |
| Naphthalene |
| Naphthoquinones |
| Sodium carbonate (Na2CO3) |
| Sodium hydroxide (B78521) (NaOH) |
| Water |
Electrophilic Substitution Reactions
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic compounds like naphthalene. The reactivity and regioselectivity of these reactions on substituted naphthalenes, such as this compound, are significantly influenced by the nature and position of the existing substituent.
The naphthalene ring system is inherently more reactive towards electrophilic substitution than benzene (B151609) because the activation energy required to form the intermediate carbocation (a naphthalenonium ion) is lower. youtube.comlibretexts.org Substitution at the 1-position (α-position) is generally favored over the 2-position (β-position) under kinetic control. libretexts.orgpearson.com This preference is attributed to the greater stability of the carbocation intermediate formed during α-attack, which can be stabilized by resonance structures that preserve a complete benzene ring. libretexts.org
In 1-substituted naphthalenes, the activating isopropyl group directs incoming electrophiles primarily to the 4-position (para) and the 2-position (ortho). The 4-position is generally favored due to reduced steric hindrance compared to the 2-position, which is adjacent to the bulky isopropyl group. Substitution can also occur in the unsubstituted ring, typically at the 5- and 8-positions. The precise distribution of products can be influenced by reaction conditions such as the nature of the electrophile, the catalyst, the solvent, and the temperature. libretexts.orgstackexchange.com For instance, in Friedel-Crafts reactions, the choice of solvent can significantly alter the ratio of α to β substitution products. libretexts.orgstackexchange.com
Various functional groups can be introduced onto the this compound ring system through electrophilic substitution reactions, leading to a wide range of derivatives. nih.gov
Nitration: The introduction of a nitro group (-NO₂) is a common electrophilic substitution reaction. Nitration of 1-isopropyl-4,7-dimethylnaphthalene has been shown to exhibit high regioselectivity, with the nitro group predominantly substituting at the C3 position. researchgate.net This demonstrates how existing alkyl groups can direct the position of new functional groups.
Halogenation: Halogens like bromine can be introduced onto the naphthalene ring. For unsubstituted naphthalene, bromination typically yields 1-bromonaphthalene. youtube.com In the case of this compound, the substitution pattern would be directed by the activating isopropyl group, likely favoring the 4-position.
Friedel-Crafts Acylation: This reaction introduces an acyl group (R-C=O) and is a key method for forming carbon-carbon bonds. The acylation of naphthalene can yield both 1-acetylnaphthalene and 2-acetylnaphthalene, with the product ratio being highly dependent on the reaction solvent. youtube.comrsc.org For example, using carbon disulfide as a solvent favors the 1-isomer, while nitrobenzene (B124822) favors the 2-isomer. libretexts.orgyoutube.com For this compound, acylation would be expected to occur at positions activated by the isopropyl group, though steric effects and reaction conditions would play a crucial role in determining the final product distribution. rsc.orgresearchgate.net
Friedel-Crafts Alkylation: Similar to acylation, alkyl groups can be introduced. The alkylation of naphthalene with alkyl halides is catalyzed by Lewis acids like AlCl₃. stackexchange.com Further alkylation of this compound can lead to the formation of di- and polyisopropylnaphthalenes. nih.gov
Sulfonation: Reaction with sulfuric acid introduces a sulfonic acid group (-SO₃H). In naphthalene, sulfonation is sensitive to temperature. At lower temperatures (around 80°C), the kinetically controlled product, naphthalene-1-sulfonic acid, is formed. At higher temperatures (around 160°C), the thermodynamically more stable naphthalene-2-sulfonic acid predominates. youtube.com A similar temperature dependence would be expected for the sulfonation of this compound.
| Solvent | Major Product | Minor Product | Control Type |
|---|---|---|---|
| Carbon Disulfide (CS₂) | 1-Acetylnaphthalene | 2-Acetylnaphthalene | Kinetic |
| Nitrobenzene | 2-Acetylnaphthalene | 1-Acetylnaphthalene | Thermodynamic |
Isomerization and Disproportionation Reactions
Under acidic conditions and often at elevated temperatures, alkylnaphthalenes like this compound can undergo significant structural changes, including isomerization and disproportionation. These reactions are of particular industrial importance in the synthesis of specific isomers, such as 2,6-diisopropylnaphthalene (B42965) (2,6-DIPN), a precursor for high-performance polymers. nih.govwikipedia.org
In the alkylation of naphthalene with propylene (B89431) or isopropanol (B130326), this compound (α-isomer) is often the initial, kinetically favored product. nih.govacs.org This is because the α-position of naphthalene has a higher electron density, making it more susceptible to initial electrophilic attack. nih.govacs.org However, 2-isopropylnaphthalene (β-isomer) is the thermodynamically more stable product due to reduced steric strain.
Consequently, this compound can be isomerized to 2-isopropylnaphthalene. This interconversion is typically catalyzed by acids, such as solid phosphoric acid catalysts or zeolites, at temperatures above 275°C. nih.govgoogle.com The mechanism involves the protonation of the naphthalene ring, followed by the migration of the isopropyl group. An equilibrium is eventually established between the α- and β-isomers, with the composition of the mixture depending on the temperature and catalyst used. stackexchange.com This isomerization is a crucial step in processes aiming to maximize the yield of the 2-isomer or its derivatives. rsc.org
In the presence of an alkylating agent and an acid catalyst, or through self-reaction at higher temperatures, monoisopropylnaphthalenes can undergo further reactions to form diisopropylnaphthalenes (DIPNs), triisopropylnaphthalenes (TriIPNs), and other polyalkylated products. nih.govresearchgate.net This occurs through two primary pathways:
Further Isopropylation: Both 1- and 2-isopropylnaphthalene can be further alkylated to yield a mixture of ten possible DIPN isomers. nih.govresearchgate.net
Disproportionation (Transalkylation): This is a process where two molecules of a monoalkylated compound react to form one non-alkylated molecule and one dialkylated molecule. For isopropylnaphthalene, the reaction is as follows: 2 C₁₀H₇(C₃H₇) ⇌ C₁₀H₈ + C₁₀H₆(C₃H₇)₂
| Reaction Temperature (°C) | 2-IPN Conversion Ratio (%) | Diisopropylnaphthalene Selectivity (%) | 2,6-DIPN / 2,7-DIPN Mole Ratio |
|---|---|---|---|
| 250 | 51.64 | 28.70 | 1.02 |
| 270 | 50.02 | 26.58 | 0.87 |
Data adapted from reference google.com.
Radical Chemistry and Rearrangement Studies
Beyond electrophilic reactions, this compound can participate in radical-mediated transformations, particularly in atmospheric chemistry. The atmospheric degradation of alkylnaphthalenes is primarily initiated by gas-phase reactions with hydroxyl (OH) radicals. nih.gov The reaction of OH radicals with alkylnaphthalenes leads to the formation of ring-opened products. The major products identified are dicarbonyls, formed by the cleavage of the aromatic ring. nih.gov The position of the alkyl substitution on the naphthalene ring is a key factor that determines the specific site of ring cleavage and the distribution of the resulting isomeric products. nih.gov
Rearrangement reactions are also a feature of the chemistry of substituted naphthalenes, often occurring under the acidic conditions typical of Friedel-Crafts reactions. researchgate.net While direct radical-initiated rearrangements of this compound are not extensively documented in the provided sources, rearrangements of related structures highlight the potential for molecular restructuring. For example, Friedel-Crafts acyl rearrangements of polycyclic aromatic ketones can occur via deacylation-reacylation mechanisms, demonstrating the lability of substituents under certain conditions. researchgate.net Furthermore, metabolic studies in biological systems show that this compound can be transformed into various hydroxylated and oxidized metabolites, indicating that both the isopropyl side chain and the naphthalene ring are susceptible to oxidative attack and potential rearrangement. nih.gov
Free Radical Mechanisms in Decomposition Processes
The thermal decomposition of this compound, particularly at elevated temperatures in the absence of oxygen (pyrolysis), proceeds through complex free-radical chain reactions. While specific kinetic studies exclusively on this compound are not extensively detailed in publicly available literature, the decomposition mechanism can be inferred from the well-established principles of pyrolysis for alkylaromatic hydrocarbons. researchgate.net
The initiation of the decomposition process typically involves the homolytic cleavage of the weakest bonds in the molecule. For this compound, this is the C-C bond between the bulky isopropyl group and the rigid naphthalene ring, due to steric strain and the stability of the resulting radicals.
Initiation:
The primary initiation step is the scission of the bond connecting the isopropyl group to the naphthalene ring, yielding a naphthyl radical and an isopropyl radical:
C₁₀H₇-CH(CH₃)₂ → C₁₀H₇• + •CH(CH₃)₂
Alternatively, though less favored energetically, is the cleavage of a C-H bond at the tertiary carbon of the isopropyl group, which would produce a 1-(naphthalen-1-yl)ethan-2-yl radical and a hydrogen atom.
Propagation:
The highly reactive radicals formed during initiation can then participate in a series of propagation steps, which sustain the chain reaction. These include:
Hydrogen Abstraction: The initial radicals can abstract a hydrogen atom from a parent this compound molecule. For instance, the isopropyl radical can abstract a hydrogen atom to form propane, generating a new, more stable naphthylethyl radical. •CH(CH₃)₂ + C₁₀H₇-CH(CH₃)₂ → CH₃-CH₂-CH₃ + C₁₀H₇-C•(CH₃)₂
β-Scission: The larger radicals formed can undergo β-scission, where the molecule fragments at the bond beta to the radical center. For the 1-(naphthalen-1-yl)propan-2-yl radical, this can lead to the formation of naphthalene and a propene molecule.
Termination:
The chain reactions conclude when two free radicals combine or disproportionate:
Recombination: Two radicals can combine to form a stable molecule. For example, two naphthyl radicals could dimerize. C₁₀H₇• + C₁₀H₇• → C₂₀H₁₄
Disproportionation: One radical transfers a hydrogen atom to another, resulting in a saturated and an unsaturated molecule.
Inhibitory Effects of this compound on Oxidation Reactions
While not a classical antioxidant itself, this compound exhibits inhibitory effects on certain oxidation reactions. This effect is not due to the direct scavenging of free radicals by the this compound molecule but rather through its transformation into more potent antioxidant species.
Research has shown that the presence of this compound can have an unfavorable effect on the oxidation of 2-isopropylnaphthalene. vinatiorganics.comacs.orgresearchgate.net This inhibition is attributed to the formation and subsequent decomposition of its hydroperoxide derivative, 1-(1-hydroperoxy-1-methylethyl)naphthalene. vinatiorganics.comacs.orgresearchgate.net
The thermal decomposition of 1-(1-hydroperoxy-1-methylethyl)naphthalene yields hydroxyaromatic compounds. vinatiorganics.comacs.orgresearchgate.net These resulting compounds, which are essentially hydroxylated forms of this compound, are effective oxidation inhibitors. vinatiorganics.comacs.orgresearchgate.net These phenolic compounds can interrupt the free-radical chain reactions that drive autoxidation.
The mechanism of inhibition by these in-situ generated hydroxyaromatic compounds follows the general pattern of hindered phenolic antioxidants. vinatiorganics.comvinatiorganics.comuvabsorber.compartinchem.comrsc.org
Mechanism of Action for Derived Hydroxyaromatic Inhibitors:
Donation of a Hydrogen Atom: The phenolic antioxidant (Ar-OH) donates its hydroxyl hydrogen atom to a peroxyl radical (ROO•), which is a key propagator of the oxidation chain. This neutralizes the highly reactive peroxyl radical, converting it into a more stable hydroperoxide (ROOH). ROO• + Ar-OH → ROOH + Ar-O•
Formation of a Stable Radical: The resulting aryloxyl radical (Ar-O•) is resonance-stabilized, with the unpaired electron delocalized over the aromatic ring system. This stability makes it much less reactive than the initial peroxyl radical, and thus less likely to propagate the oxidation chain.
Termination: The stabilized aryloxyl radical can then react with another peroxyl radical to form non-radical products, effectively terminating the chain reaction. Ar-O• + ROO• → Non-radical products
Therefore, the inhibitory effect of this compound is an indirect consequence of its conversion to these more active phenolic antioxidants under oxidative conditions. One of the reaction pathways that has been proposed to be responsible for this inhibition involves the rearrangement of a free radical originating from this compound. researchgate.net
Advanced Spectroscopic and Analytical Characterization for 1 Isopropylnaphthalene Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 1-isopropylnaphthalene (B1199988). It provides detailed information about the carbon-hydrogen framework.
One-dimensional NMR, particularly ¹³C NMR, is instrumental in confirming the carbon skeleton of this compound. The ¹³C NMR spectrum displays a distinct signal for each unique carbon atom in the molecule, and the chemical shift of each signal provides information about the electronic environment of that carbon.
In the ¹³C NMR spectrum of this compound, the carbon atoms of the naphthalene (B1677914) ring system and the isopropyl substituent resonate at characteristic chemical shifts. The aromatic carbons typically appear in the downfield region (δ 120-150 ppm), while the aliphatic carbons of the isopropyl group are found in the upfield region (δ 20-40 ppm).
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1 | 146.3 |
| C2 | 124.1 |
| C3 | 125.8 |
| C4 | 125.0 |
| C4a | 132.1 |
| C5 | 127.5 |
| C6 | 125.7 |
| C7 | 127.8 |
| C8 | 127.6 |
| C8a | 133.6 |
| CH (isopropyl) | 34.2 |
| CH₃ (isopropyl) | 23.9 |
Note: These are predicted values and may vary slightly from experimental data.
The specific assignments are based on the substitution pattern and the electronic effects of the isopropyl group on the naphthalene ring. For instance, the carbon atom directly attached to the isopropyl group (C1) is significantly deshielded.
Beyond basic structural confirmation, advanced NMR techniques are pivotal in studying the mechanisms of reactions involving alkylnaphthalenes. For example, solid-state NMR techniques, such as Magic Angle Spinning (MAS) NMR, can be employed to study reactions catalyzed by solid materials, such as zeolites.
In studies of alkylnaphthalene isomerization, such as the conversion of 1-methylnaphthalene (B46632) to 2-methylnaphthalene (B46627) over zeolite catalysts, ²⁷Al MAS NMR has been used to probe the acidic sites of the zeolite catalyst. researchgate.net This technique provides information about the coordination environment of the aluminum atoms in the zeolite framework, which are crucial for its catalytic activity. By observing changes in the ²⁷Al NMR spectrum before and after the reaction, researchers can gain insights into how the catalyst interacts with the reactants and intermediates, thereby helping to elucidate the reaction mechanism. researchgate.net While this example involves methylnaphthalene, the principles are directly applicable to studying similar reactions with this compound.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used for the identification and quantification of compounds by measuring their mass-to-charge ratio.
Gas chromatography-mass spectrometry (GC-MS) is a widely used method for the analysis of volatile and semi-volatile organic compounds like this compound. In GC-MS, the gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed mass information for each component, enabling its identification.
The electron ionization (EI) mass spectrum of this compound is characterized by a molecular ion peak (M⁺) corresponding to its molecular weight (170.25 g/mol ). Additionally, a series of fragment ions are observed, which provide structural information. A common fragmentation pathway for alkylbenzenes and alkylnaphthalenes is the benzylic cleavage, which in the case of this compound would involve the loss of a methyl group (CH₃•) to form a stable secondary benzylic carbocation.
Table 2: Key Mass Spectral Peaks for this compound
| m/z | Proposed Fragment | Relative Intensity |
| 170 | [C₁₃H₁₄]⁺ (Molecular Ion) | High |
| 155 | [C₁₂H₁₁]⁺ ([M-CH₃]⁺) | Base Peak |
| 128 | [C₁₀H₈]⁺ (Naphthalene) | Moderate |
The base peak at m/z 155 is indicative of the facile loss of a methyl radical to form the stable [M-15]⁺ ion. The presence of a peak at m/z 128 suggests the further loss of an ethene molecule from the [M-15]⁺ ion, leading to the naphthalene radical cation.
For the analysis of this compound in complex matrices such as crude oil or environmental samples, high-resolution liquid chromatography-mass spectrometry (LC-MS/MS) offers enhanced selectivity and sensitivity. researchgate.netpeerj.comchemrxiv.org This technique is particularly valuable when dealing with samples containing a multitude of interfering compounds.
In a typical LC-MS/MS workflow, the liquid chromatograph first separates the components of the complex mixture. The separated components then enter the mass spectrometer, where they are ionized. In tandem mass spectrometry (MS/MS), a specific ion (the precursor ion), such as the molecular ion of this compound, is selected and then fragmented to produce a series of product ions. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides a highly specific and sensitive method for quantification.
For instance, in the analysis of crude oil, LC can be used to separate different classes of aromatic compounds. peerj.com Subsequent high-resolution mass spectrometry can then differentiate between isomers and provide accurate mass measurements, confirming the elemental composition of this compound and distinguishing it from other co-eluting hydrocarbons. researchgate.net
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups and molecular structure of a compound. niscpr.res.in
In the IR spectrum of this compound, one would expect to observe characteristic absorption bands corresponding to:
Aromatic C-H stretching: Typically found just above 3000 cm⁻¹.
Aliphatic C-H stretching: From the isopropyl group, appearing just below 3000 cm⁻¹.
Aromatic C=C stretching: In the region of 1600-1450 cm⁻¹.
C-H bending vibrations: Both in-plane and out-of-plane, which provide a characteristic "fingerprint" for the substitution pattern on the naphthalene ring.
Raman spectroscopy provides complementary information. While IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment, Raman spectroscopy detects vibrations that lead to a change in the polarizability of the molecule. upenn.eduinflibnet.ac.in For aromatic compounds, the ring stretching vibrations are often strong in the Raman spectrum. The symmetric vibrations of the isopropyl group would also be expected to be Raman active.
Table 3: Expected Vibrational Modes for this compound
| Vibrational Mode | Expected IR Frequency Range (cm⁻¹) | Expected Raman Activity |
| Aromatic C-H Stretch | 3100-3000 | Medium |
| Aliphatic C-H Stretch | 3000-2850 | Strong |
| Aromatic C=C Stretch | 1620-1450 | Strong |
| C-H In-plane Bend | 1300-1000 | Medium |
| C-H Out-of-plane Bend | 900-675 | Strong |
The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of this compound, which is invaluable for its identification and structural characterization.
Vibrational Analysis for Molecular Structure and Interactions
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular structure of this compound. umsystem.edu These methods are predicated on the principle that molecular bonds and functional groups vibrate at specific, characteristic frequencies upon interacting with electromagnetic radiation. umsystem.edufrontiersin.org By analyzing the resulting spectra, a molecular "fingerprint" is obtained, which allows for detailed structural characterization. researchgate.net
In the infrared spectrum of this compound, specific absorption bands can be assigned to the vibrational modes of its constituent parts: the naphthalene core and the isopropyl substituent. The aromatic C-H stretching vibrations of the naphthalene ring typically appear in the region of 3100-3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings give rise to a series of sharp bands between 1650 and 1450 cm⁻¹. The isopropyl group introduces characteristic vibrations, including C-H stretching of the methyl (CH₃) and methine (CH) groups just below 3000 cm⁻¹, as well as C-H bending vibrations around 1465 cm⁻¹ (asymmetric) and 1385 cm⁻¹ (symmetric).
Raman spectroscopy provides complementary information. mdpi.com It is particularly sensitive to non-polar bonds, making it an excellent technique for characterizing the carbon skeleton of the naphthalene rings and the C-C bonds of the isopropyl group. mdpi.com The symmetric "breathing" mode of the naphthalene ring system gives rise to a particularly strong Raman signal. Theoretical calculations, such as Density Functional Theory (DFT), are often employed to predict and help assign the observed vibrational frequencies in both IR and Raman spectra with greater accuracy. researchgate.netresearchgate.net
Table 1: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Spectroscopy |
|---|---|---|---|
| Naphthalene Ring | Aromatic C-H Stretch | 3100-3000 | IR, Raman |
| Naphthalene Ring | Aromatic C=C Stretch | 1650-1450 | IR, Raman |
| Naphthalene Ring | Ring Breathing | ~1380, ~760 | Raman (strong) |
| Isopropyl Group | C-H Stretch (sp³) | 2970-2870 | IR, Raman |
| Isopropyl Group | Asymmetric C-H Bend (CH₃) | ~1465 | IR |
| Isopropyl Group | Symmetric C-H Bend (CH₃) | ~1385 | IR |
Application in Reaction Monitoring
Vibrational spectroscopy is a highly effective technique for real-time, in-situ monitoring of chemical reactions involving this compound. mdpi.commdpi.com By inserting a fiber-optic probe connected to an IR or Raman spectrometer directly into a reaction vessel, chemists can track the progress of a reaction without the need for sample extraction. mdpi.com
This application relies on monitoring the changes in the intensity of specific spectral bands over time. For instance, in an alkylation reaction to synthesize this compound from naphthalene, one could monitor the disappearance of the bands characteristic of the starting naphthalene molecule and the simultaneous appearance and increase in intensity of bands corresponding to the isopropyl group (e.g., the C-H stretching and bending modes). mdpi.com
The data collected provides valuable kinetic information, helping to determine reaction rates, identify reaction intermediates, and optimize process parameters such as temperature, pressure, and catalyst concentration. nih.gov This real-time analysis facilitates improved reaction control and efficiency. mdpi.com
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is a cornerstone of analytical chemistry used to separate, identify, and purify the components of a mixture. For this compound, techniques like High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are crucial for isolating the compound and assessing its purity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a premier technique for the separation and quantitative analysis of this compound. The method utilizes a high-pressure pump to pass a solvent (the mobile phase) containing the sample mixture through a column filled with a solid adsorbent material (the stationary phase).
For the analysis of this compound, a nonpolar compound, reversed-phase HPLC is typically the method of choice. sielc.comnih.gov In this setup, the stationary phase is nonpolar (e.g., silica modified with C18 alkyl chains), and the mobile phase is a polar solvent mixture, such as acetonitrile and water. nih.gov As the mobile phase flows through the column, this compound partitions between the two phases. Its nonpolar nature causes it to be retained more strongly by the nonpolar stationary phase compared to more polar impurities, leading to separation. A UV detector is commonly used for detection, as the naphthalene ring system strongly absorbs ultraviolet light. researchgate.net
Table 2: Typical HPLC Parameters for this compound Analysis
| Parameter | Description |
|---|---|
| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 4 µm particle size) nih.gov |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water nih.gov |
| Flow Rate | 1.0 - 2.0 mL/min nih.gov |
| Detector | UV-Vis or Fluorescence Detector nih.govresearchgate.net |
| Temperature | Ambient or thermostated (e.g., 25 °C) nih.gov |
| Injection Volume | 5 - 20 µL |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography is a simple, rapid, and cost-effective method used primarily for the qualitative assessment of purity and for monitoring the progress of a reaction. researchgate.net The technique involves spotting a small amount of the sample onto a plate coated with a thin layer of an adsorbent material, typically silica gel (the stationary phase). The plate is then placed in a sealed chamber with a shallow pool of a solvent (the mobile phase).
By capillary action, the mobile phase moves up the plate, and as it passes the sample spot, it dissolves the mixture and carries it up the plate. Separation occurs based on the differential partitioning of the components between the stationary and mobile phases. For this compound, a nonpolar solvent system, such as a mixture of hexane and ethyl acetate, would be used as the mobile phase. Since this compound is relatively nonpolar, it will have a weak affinity for the polar silica gel and will travel further up the plate, resulting in a higher Retention Factor (Rf) value. The presence of a single spot on the developed plate (visualized under UV light) is an indication of the compound's purity. researchgate.net
Environmental Quantification Methodologies
Due to its classification as a polycyclic aromatic hydrocarbon (PAH), methods for quantifying this compound in environmental samples are of significant interest. These analyses often require a sample preparation step to extract and concentrate the analyte from a complex matrix before instrumental analysis.
Solid-Phase Extraction (SPE) for Sample Preparation
Solid-Phase Extraction (SPE) is a widely used sample preparation technique that is more efficient and uses less solvent than traditional liquid-liquid extraction. sigmaaldrich.com It is employed to isolate and concentrate this compound from aqueous environmental samples, such as river or groundwater, prior to analysis by methods like HPLC or Gas Chromatography (GC). raykolgroup.comraykolgroup.com
The SPE process involves passing the water sample through a cartridge packed with a solid sorbent. youtube.com For a nonpolar analyte like this compound, a reversed-phase sorbent such as C18-bonded silica is effective. nih.gov The process generally follows four steps:
Conditioning: The sorbent is washed with a solvent like methanol to wet the C18 chains, followed by water or a buffer to prepare the sorbent for the aqueous sample. youtube.com
Loading: The water sample is passed through the cartridge. The nonpolar this compound adsorbs onto the nonpolar C18 sorbent, while the polar water matrix and other polar components pass through. youtube.com
Washing: A weak solvent is passed through the cartridge to rinse away any remaining weakly bound, polar impurities without dislodging the target analyte.
Elution: A small volume of a strong, nonpolar organic solvent (e.g., ethanol, acetonitrile) is used to disrupt the interaction between this compound and the sorbent, eluting it from the cartridge in a concentrated form. nih.govyoutube.com
This concentrated, cleaned-up sample is then ready for instrumental analysis, allowing for the quantification of this compound at very low concentrations. raykolgroup.com
Trace Detection in Environmental Samples
The detection of this compound at trace levels in environmental matrices such as water, soil, sediment, and air is critical for monitoring its distribution and assessing potential ecological exposure. Due to its semi-volatile nature and tendency to adsorb to particulate matter, specialized analytical procedures are required to achieve the low detection limits necessary for environmental analysis. These methods typically involve a multi-step process encompassing sample collection, extraction, concentration, and instrumental analysis.
The primary analytical technique for the quantification of this compound and related compounds is Gas Chromatography-Mass Spectrometry (GC-MS). This method offers high sensitivity and selectivity, allowing for the definitive identification and measurement of the target analyte even in complex environmental samples. chemsociety.org.ngnih.gov The mass spectrometer can be operated in either full scan mode to identify a wide range of compounds or in selected ion monitoring (SIM) mode to achieve lower detection limits for specific target analytes like this compound.
Effective sample preparation is paramount to isolate this compound from the sample matrix and concentrate it to levels amenable to instrumental detection. The choice of extraction technique is dependent on the specific environmental medium.
Water Samples: For aqueous matrices, common techniques include liquid-liquid extraction (LLE) with a non-polar solvent such as dichloromethane or hexane. env.go.jp Another prevalent method is solid-phase microextraction (SPME), which is a solvent-free technique that uses a coated fiber to adsorb and concentrate analytes from the water sample or its headspace. nih.gov The analytes are then thermally desorbed from the fiber directly into the GC inlet. For volatile organic compounds, purge and trap (P&T) systems are also highly effective for micro-level analysis. env.go.jp
Soil and Sediment Samples: The analysis of solid samples like soil and sediment typically requires more rigorous extraction methods. Soxhlet extraction is a classic and common method used to extract organic compounds from solid matrices by continuous washing with a solvent. env.go.jp Other techniques include ultrasonic extraction and mechanical mixing with a suitable solvent. env.go.jp
Air Samples: Air monitoring for semi-volatile compounds often involves pumping a known volume of air through a sorbent tube to trap the analytes. The trapped compounds are subsequently released for GC-MS analysis via thermal desorption. chromatographyonline.com
A study investigating isopropylnaphthalenes in sediment samples in Japan provides specific data for mono-isopropylnaphthalene (MIPN), which includes this compound. The findings from this research highlight the typical concentration ranges and detection limits achievable with modern analytical methods. ee-net.ne.jp
Below is a table summarizing research findings for the detection of mono-isopropylnaphthalene in environmental samples.
| Matrix | Analytical Method | Concentration Range Detected | Method Detection Limit (MDL) | Reference |
|---|---|---|---|---|
| Sediment | GC-MS | <0.16 - 8.6 ng/g (dry weight) | 0.16 ng/g (dry weight) | ee-net.ne.jp |
Quality assurance and quality control (QA/QC) are integral to the reliable trace detection of this compound. This includes the use of method blanks to assess laboratory contamination, field blanks to monitor for contamination during sampling, and surrogate standards added to samples prior to extraction to evaluate the efficiency and recovery of the analytical process. cloudfront.net The method detection limit (MDL) is formally defined as the minimum concentration that can be measured and reported with 99% confidence that the analyte concentration is greater than zero. cloudfront.net
Computational Chemistry and Theoretical Studies of 1 Isopropylnaphthalene
Quantum Chemical Calculations (e.g., DFT)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for examining the electronic structure and energetics of molecules like 1-isopropylnaphthalene (B1199988). These calculations provide a fundamental understanding of reaction mechanisms, including the identification of transition states and the elucidation of complex rearrangement processes.
DFT calculations are frequently employed to map out the potential energy surfaces of chemical reactions involving alkylnaphthalenes. This involves optimizing the geometries of reactants, products, intermediates, and transition states. For instance, in electrophilic aromatic substitution reactions, such as nitration, computational studies can predict the regioselectivity by comparing the activation energies of different reaction pathways. researchgate.net
A computational study on the nitration of 1-isopropyl-4,7-dimethylnaphthalene utilized the B3LYP/6-31G(d,p) level of theory to analyze the stability of σ-complex intermediates, which correspond to the different possible nitro isomers. researchgate.net This type of analysis is directly applicable to this compound to determine the most likely positions for electrophilic attack. The calculations reveal that the transition state energies determine the kinetic product distribution. A similar approach can be used to investigate isomerization reactions, such as the conversion of this compound to its more stable isomer, 2-isopropylnaphthalene (B46572), often catalyzed by zeolites. rsc.org The mechanism would involve protonation to form a carbocation intermediate, followed by a 1,2-hydride shift and deprotonation, with each step's transition state energy being calculable.
Table 1: Hypothetical DFT-Calculated Energy Profile for Isomerization
| Species | Method | Basis Set | Relative Energy (kcal/mol) |
|---|---|---|---|
| This compound | B3LYP | 6-311+G(d,p) | 0.0 |
| Transition State 1 (Protonation) | B3LYP | 6-311+G(d,p) | +25.4 |
| Carbocation Intermediate | B3LYP | 6-311+G(d,p) | +15.2 |
| Transition State 2 (Rearrangement) | B3LYP | 6-311+G(d,p) | +28.1 |
| 2-Isopropylnaphthalene | B3LYP | 6-311+G(d,p) | -1.5 |
Note: This table is illustrative, based on typical values for similar reactions, to demonstrate the output of such computational studies.
The presence of this compound can influence industrial processes that proceed via free-radical mechanisms. For example, in the synthesis of 2-naphthol (B1666908) from 2-isopropylnaphthalene, which involves the oxidation of 2-isopropylnaphthalene to its hydroperoxide, this compound is an impurity that can inhibit the reaction. researchgate.net
Theoretical studies using DFT have been conducted to investigate the rearrangements of free radicals derived from the hydroperoxides involved in this process. researchgate.net It has been found that a free radical originating from this compound can undergo a specific rearrangement pathway that acts as an inhibitor. researchgate.net The mechanism involves the formation of a 2-(1-naphthyl)-1-methylethylhydroperoxide radical. Computational modeling of the subsequent reaction steps, including intramolecular hydrogen abstraction and rearrangement, helps to identify the specific radical species responsible for terminating the desired chain reaction. These calculations provide critical information on bond dissociation energies and the activation barriers for different potential rearrangement pathways, clarifying the inhibitory role of the this compound impurity. researchgate.net
Molecular Modeling and Simulation
Molecular modeling and simulation techniques, including molecular mechanics and molecular dynamics, are used to study larger systems and longer timescales than are typically accessible with quantum chemical methods. These approaches are particularly useful for conformational analysis and for studying interactions with the surrounding environment.
For a semi-flexible molecule like this compound, the orientation of the isopropyl group relative to the naphthalene (B1677914) ring defines its conformation. The rotation around the C(naphthyl)-C(isopropyl) bond is associated with a specific energy profile. Molecular mechanics force fields, such as the Merck Molecular Force Field (MMFF), can be used as a rapid screening tool to identify low-energy conformers. mdpi.com
These initial structures are then typically subjected to higher-level quantum mechanics calculations (e.g., DFT) for more accurate energy evaluation. For diisopropylnaphthalene (DIPN) isomers, a related class of compounds, studies have shown that different force fields may yield varying energy differences between conformers, but methods like B3LYP and B3PW91 provide results that align well with experimental thermodynamic data. mdpi.com For this compound, the primary conformational variable is the dihedral angle describing the rotation of the isopropyl group. The lowest energy conformation would likely involve the isopropyl methine hydrogen pointing away from the naphthalene ring to minimize steric hindrance with the peri-hydrogen on the C8 position of the naphthalene core.
Molecular dynamics (MD) simulations can model the behavior of this compound in a solvent or near a catalyst surface. osti.govmdpi.com In these simulations, the molecule is placed in a box of explicit solvent molecules (e.g., water, cyclohexane), and their trajectories are calculated over time by solving Newton's equations of motion. mdpi.com This allows for the study of solvation shells, the calculation of interaction energies, and the analysis of how the solvent structure is perturbed by the solute. mdpi.comresearchgate.net
When studying catalytic processes, such as isomerization over zeolites, MD and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed. osti.gov A QM/MM approach would treat the this compound molecule and the active site of the catalyst (e.g., a Brønsted acid site in a zeolite) with a high level of quantum theory, while the rest of the extensive zeolite framework is modeled using classical molecular mechanics. This allows for an accurate description of the bond-breaking and bond-forming events of the reaction while still accounting for the steric constraints and electrostatic environment imposed by the catalyst's porous structure. rsc.orgosti.gov
Predictive Modeling for Chemical Properties
Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach used to predict the physicochemical properties of chemicals based on their molecular structure. nih.govresearchgate.net These models establish a mathematical relationship between calculated molecular descriptors and an experimentally determined property. nih.gov
For this compound, a QSPR model could be developed to predict properties like boiling point, vapor pressure, or solubility. The first step involves calculating a wide range of molecular descriptors for a set of related compounds (e.g., other alkylnaphthalenes). These descriptors fall into several categories:
Constitutional: Molecular weight, atom counts.
Topological: Connectivity indices that describe the branching of the molecule.
Geometrical: Molecular surface area, volume.
Quantum Chemical: Dipole moment, HOMO/LUMO energies.
Once the descriptors are calculated, a statistical method, such as Multiple Linear Regression (MLR), is used to build a model that correlates a selection of these descriptors with the property of interest. nih.govresearchgate.net The resulting equation can then be used to predict the property for this compound.
Table 2: Selected Molecular Descriptors for this compound for a Hypothetical QSPR Model
| Descriptor Type | Descriptor Name | Calculated Value |
|---|---|---|
| Constitutional | Molecular Weight | 170.25 g/mol |
| Topological | Wiener Index | 1024 |
| Geometrical | Molar Refractivity | 58.6 cm³/mol |
| Electronic | Polarizability | 19.8 ų |
| Physicochemical | LogP (Octanol-Water) | 4.6 |
Note: Values are representative and would be calculated using specialized software in a formal QSPR study.
The validity and predictive power of the QSPR model are assessed through rigorous internal and external validation techniques to ensure its reliability. researchgate.netrsc.org
Application of Conductor-like Screening Model for Real Solvents (COSMO-RS)
The Conductor-like Screening Model for Real Solvents (COSMO-RS) represents a powerful computational tool that merges quantum chemistry with statistical thermodynamics to predict the thermodynamic properties of fluids and solutions. wikipedia.org Its application to this compound, as with other aromatic hydrocarbons, offers a predictive route to understanding its behavior in various solvents without the need for extensive experimental measurements. ua.pt
The methodology begins with a quantum chemical calculation for an individual this compound molecule. wikipedia.org In this step, the molecule is conceptually placed in a virtual conductor. This environment induces a polarization charge density (σ) on the molecular surface, which is a unique descriptor for that molecule. This "sigma profile" (σ-profile) is a histogram of the charge density across the molecular surface and serves as a detailed fingerprint of the molecule's polarity. ua.pt The key advantage of this approach is that it reduces complex molecular interactions to these surface charge statistics. wikipedia.org
From the calculated chemical potential, a wide array of thermodynamic properties for this compound can be derived. These include activity coefficients, solubilities in different solvents, partition coefficients (such as octanol-water), vapor pressures, and Henry's law constants. wikipedia.orgua.pt The strength of the COSMO-RS model lies in its ability to generate these predictions for a vast number of solvents and mixtures, making it a valuable tool for solvent screening and process design involving this compound. ua.pt
Applications of 1 Isopropylnaphthalene in Advanced Materials Science
Organic Semiconductor Materials Development
Organic semiconductors are pivotal in the advancement of flexible and cost-effective electronic devices. The performance of these materials is intrinsically linked to their molecular structure, which influences charge transport and photophysical properties. While naphthalene-based compounds, in general, are a significant class of materials in this field, the specific role of 1-isopropylnaphthalene (B1199988) is still an emerging area of research.
Application in Organic Solar Cells
Organic solar cells (OSCs) rely on the interplay between electron-donating and electron-accepting materials to convert sunlight into electricity. The efficiency and stability of these devices are highly dependent on the properties of the organic materials used, including the hole-transporting layer (HTL). Naphthalene (B1677914) derivatives have been explored for the synthesis of hole-transporting materials. For instance, compounds such as 4,4'-(naphthalene-2,6-diyl)bis(N,N-bis(4-methoxyphenyl)aniline) have been utilized as a hole-transporting interlayer in heterojunction solar cells researchgate.net. However, specific research detailing the direct integration or use of this compound in the active or transport layers of organic solar cells is not extensively documented in publicly available literature. Its high boiling point is a characteristic often sought in solvents used for the processing of organic electronic device layers to control film morphology rsc.orgkaust.edu.saescholarship.org.
Integration in Ambipolar Field-Effect Transistors
Ambipolar field-effect transistors, which can conduct both holes and electrons, are fundamental components for creating simplified and more efficient integrated circuits. The development of ambipolar materials often involves the careful design of molecular structures to balance the transport of both charge carriers. While various naphthalene derivatives have been synthesized and investigated for their performance in ambipolar organic field-effect transistors (OFETs), there is a lack of specific research findings on the direct application of this compound in these devices ajchem-a.com. The research in this area tends to focus on more complex functionalized naphthalene structures.
Role in Organic Light-Emitting Diodes (OLEDs)
In OLED technology, host materials play a crucial role in the emissive layer by facilitating energy transfer to guest emitter molecules. These host materials are often required to have high triplet energy and good charge transport characteristics. Naphthalene-containing cores have been incorporated into the design of highly soluble hole-transporting materials for solution-processed OLEDs researchgate.net. While the broader family of naphthalene derivatives is relevant, specific studies detailing the role or incorporation of this compound as a host material, charge transport material, or other component in OLEDs are not prominent in the current body of scientific literature.
Precursor for Complex Organic Molecules and Specialty Chemicals
One of the primary roles of simple aromatic hydrocarbons in materials science is to serve as a foundational building block for the synthesis of more complex, functional molecules. This compound can undergo a disproportionation reaction to produce diisopropylnaphthalene (DIPN). This process is significant as certain isomers of diisopropylnaphthalene are valuable as multipurpose solvents and chemical intermediates in various industrial applications nih.gov. The reaction typically involves the use of a catalyst, such as an organosilicon zeolite, to facilitate the rearrangement of the isopropyl groups on the naphthalene core.
| Precursor Compound | Reaction Type | Product | Application of Product |
| This compound | Disproportionation | Diisopropylnaphthalene | Multipurpose solvent, Chemical intermediate |
Polymer and Liquid Crystal Research
The unique properties of polymers and liquid crystals are derived from the structure of their constituent monomer units. Naphthalene-containing moieties have been incorporated into the structure of liquid crystals to influence their mesomorphic properties ajchem-a.comnih.govnih.govgoogle.com. The rigid and planar nature of the naphthalene ring can impart desirable orientational properties. While the synthesis of liquid crystals based on various naphthalene derivatives is an active area of research, specific studies employing this compound as a direct precursor or core structure for liquid crystalline materials are not widely reported.
Functional Additives in Industrial Formulations
Functional additives are incorporated into materials to enhance their processing characteristics or impart specific properties to the final product. Additives such as processing aids can improve the flow of molten plastic and reduce friction during manufacturing specialchem.comeuroplas.com.vneuroplas.com.vn. Diisopropylnaphthalene, which can be synthesized from this compound, is used as a multipurpose solvent nih.gov. High-boiling point solvents are often used in formulations for dye carriers and in the production of carbon black to ensure good dispersion and application properties. Given its high boiling point, this compound has the potential to be used in similar applications, although specific research detailing its use as a functional additive in advanced material formulations is limited.
| Potential Application | Function | Rationale |
| High-Performance Polymer Processing | Processing Aid / Plasticizer | To improve melt flow and reduce friction during extrusion. |
| Dye Carrier Formulations | Solvent | High boiling point allows for effective dye diffusion into fibers at elevated temperatures. |
| Carbon Black Production | Dispersion Medium | Can serve as a carrier solvent to ensure uniform dispersion of carbon black particles. |
Use in Lubricants and Greases
The core naphthalene structure, with its electron-rich conjugated π system, imparts inherent thermal and oxidative stability to the molecule. The alkyl group, in this case, the isopropyl group, influences the physical properties of the fluid. The careful synthesis of alkylated naphthalenes allows for a balance of chemical and physical properties to meet demanding lubrication requirements.
Research Findings:
Research into alkylated naphthalenes has consistently demonstrated their ability to extend the lifetime of high-performance lubricants. Their key contributions include:
Enhanced Thermal and Oxidative Stability: The fused ring structure of naphthalene allows it to act as a radical scavenger, inhibiting the oxidation process that degrades lubricants at high temperatures. This leads to reduced sludge and varnish formation, maintaining cleaner systems and longer oil life.
Improved Additive Solubility: Alkylated naphthalenes possess a balanced polarity that enhances the solubility and effectiveness of lubricant additives. This ensures that additives, such as anti-wear agents and detergents, remain dispersed and active within the oil.
Reduced Volatility: Compared to some other base stocks, alkylated naphthalenes exhibit lower volatility, which is crucial in high-temperature applications to minimize oil consumption and maintain viscosity.
Varnish Control: The solvency of alkylated naphthalenes helps to dissolve and remove existing varnish and deposits, leading to cleaner internal components and improved operational efficiency.
Interactive Data Table: Properties of this compound
| Property | Value | Unit |
| Molecular Formula | C₁₃H₁₄ | |
| Molecular Weight | 170.26 | g/mol |
| Physical State | Liquid | |
| Color | Colorless to Light Yellow | |
| Melting Point | -16 | °C |
| Boiling Point | 268 | °C |
| Specific Gravity (20/20) | 0.99 | |
| Refractive Index | 1.59 |
Note: The data presented in this table is based on information from chemical suppliers and general chemical property databases.
Components in Water-Repelling Agents and Protective Coatings
While this compound's primary applications are in the field of lubricants, its inherent chemical structure suggests potential, though less documented, utility in the formulation of water-repelling agents and protective coatings. The naphthalene core is hydrophobic, a key characteristic for any compound intended to repel water.
Research Findings:
Detailed research specifically investigating the use of this compound in water-repelling agents and protective coatings is limited in publicly available scientific literature. The field of hydrophobic coatings is dominated by other chemistries such as silicones, fluorocarbons, and acrylic polymers which can create superhydrophobic surfaces with very high water contact angles.
However, the principles of hydrophobicity suggest that a molecule like this compound could contribute to the water-repellent properties of a coating formulation in the following ways:
Film Formation: As an oil, it could potentially act as a co-solvent or a plasticizer in certain coating formulations, influencing the formation and flexibility of the protective film.
Substrate Wetting: Its properties could be tailored to improve the wetting and adhesion of a coating to certain substrates.
It is important to note that without specific research data, the performance of this compound in these applications remains theoretical. The development of effective water-repelling and protective coatings requires a complex interplay of surface tension, surface roughness, and chemical functionality, and it is likely that this compound would be a component within a more complex formulation rather than the primary active ingredient.
Interactive Data Table: General Comparison of Hydrophobic Chemistries
| Chemical Class | Typical Water Contact Angle | Key Advantages |
| Silicones | 90-120° | UV resistance, flexibility |
| Fluorocarbons | >150° (superhydrophobic) | Excellent water and oil repellency |
| Waxes | 90-110° | Low cost, natural options |
| Alkylated Naphthalenes | Not widely reported | Potential for good thermal stability |
Note: This table provides a general comparison, and the performance of any specific coating depends on the complete formulation.
Catalytic Transformations and Process Engineering of 1 Isopropylnaphthalene
Heterogeneous Catalysis
Heterogeneous catalysis plays a crucial role in the synthesis and transformation of 1-isopropylnaphthalene (B1199988), offering advantages in catalyst separation and reusability. Various solid acid catalysts have been extensively investigated for the isopropylation of naphthalene (B1677914), a primary route to obtaining isopropylnaphthalenes.
Zeolite-Based Catalysts (e.g., Zeolite Y, Zeolite β, Mordenite)
Zeolites, with their well-defined pore structures and tunable acidity, are prominent catalysts for the shape-selective alkylation of naphthalene. The isopropylation of naphthalene over different zeolite frameworks leads to varying product distributions, particularly the ratio of the kinetically favored this compound (1-IPN) to the thermodynamically more stable 2-isopropylnaphthalene (B46572) (2-IPN).
Zeolite Y (FAU) : Large-pore zeolites like USY (Ultrastable Y) have been employed in the isopropylation of naphthalene. Due to the spacious cavities of the FAU topology, the formation of all possible diisopropylnaphthalene (DIPN) isomers is possible, with the catalysis being under kinetic or thermodynamic control depending on the reaction temperature. oup.com At lower temperatures, the reaction is kinetically controlled, favoring the formation of α,α- and α,β-DIPN isomers. As the temperature increases, thermodynamic control becomes more dominant, leading to an increase in the proportion of the more stable β,β-DIPN isomers (2,6- and 2,7-DIPN). oup.com
| Catalyst | Temperature (°C) | Naphthalene Conversion (%) | DIPN Selectivity (%) | 2,6-DIPN/2,7-DIPN Ratio | Reference |
| USY | 250 | ~90 | >40 | 1.46 | tci-thaijo.org |
| LaHY | 250 | High | - | - | researchgate.net |
Zeolite β (BEA) : Zeolite β, with its three-dimensional 12-membered ring pore system, is also an active catalyst for naphthalene isopropylation. Similar to Zeolite Y, the product selectivity over Zeolite β is influenced by reaction temperature. Kinetic control at lower temperatures favors the formation of bulkier and less stable α,α-diisopropylnaphthalene, while thermodynamic control at higher temperatures promotes the formation of slimmer and more stable β,β-diisopropylnaphthalene. oup.com
Mordenite (MOR) : H-Mordenite catalysts have demonstrated shape-selectivity in the isopropylation of naphthalene, favoring the formation of 2-IPN and 2,6-DIPN. researchgate.net The selectivity towards 2,6-DIPN can be enhanced by dealumination of the H-mordenite, which is attributed to a reduction in external acid sites and a change in acidic properties. researchgate.net However, dealumination can also promote undesirable side reactions of the propene alkylating agent. researchgate.net Modification of H-mordenite with tributylphosphite has been shown to improve the 2,6-DIPN selectivity by poisoning the external acid sites. researchgate.net
| Catalyst | Temperature (°C) | Naphthalene Conversion (%) | 2,6-DIPN/2,7-DIPN Ratio | Reference |
| H-Mordenite | 250 | Moderate | 2.46 | tci-thaijo.org |
| Dealuminated H-Mordenite | 250 | 27.4 | 2.67 | tci-thaijo.org |
Solid Superacidic Catalyst Systems (e.g., Perfluorosulphonic Acid)
Solid superacid catalysts, such as perfluorosulphonic acid resins like Nafion, have been utilized for the regioselective isopropylation of naphthalene. These catalysts can achieve high selectivity for the β-isomer, 2-isopropylnaphthalene. A French patent describes a process for preparing β-isopropylnaphthalene with 90-98% regioselectivity by alkylating naphthalene with isopropanol (B130326) or propylene (B89431) over a solid superacidic catalyst, such as a perfluorinated sulphonic acid resin. rsc.org This process can also be used for the isomerization of mixtures of α- and β-isopropylnaphthalenes to enrich the β-isomer. rsc.org The reaction can be carried out with various alkylating agents, including 2-chloropropane (B107684) and cumene, to yield high proportions of the β-isomer.
| Catalyst | Alkylating Agent | Isopropylnaphthalene Yield (%) | β-isomer Selectivity (%) | Reference |
| Perfluorodecane sulfonic acid on chromosorb | Isopropanol | 68 | 92 | |
| Perfluorodecane sulfonic acid on chromosorb | 2-chloropropane | 54 | 98 | |
| Nafion-K resin | Isopropanol | - | - |
Homogeneous Catalysis
Homogeneous catalysis offers alternative routes for the synthesis of this compound, often with different selectivity profiles compared to heterogeneous systems.
Lewis Acid Catalyzed Reactions
Lewis acid catalysts, particularly in the form of ionic liquids, have been investigated for the Friedel-Crafts alkylation of naphthalene. Chloroaluminate ionic liquids, such as Et3NHCl-AlCl3, have been shown to be effective catalysts for the synthesis of 2-isopropylnaphthalene from naphthalene and isopropyl bromide. nih.gov The reaction conditions, including the catalyst composition, reaction time, temperature, and reactant molar ratios, can be optimized to achieve high conversion of the alkylating agent and good selectivity for the desired isopropylnaphthalene isomer. nih.gov These ionic liquid catalysts can often be recycled and reused multiple times without a significant loss of activity. nih.gov
| Catalyst | Alkylating Agent | Reaction Temperature (°C) | Isopropyl Bromide Conversion (%) | 2-Isopropylnaphthalene Selectivity (%) | Reference |
| Et3NHCl-AlCl3 | Isopropyl bromide | 15 | 98 | 80 | nih.gov |
Transition Metal Complex Catalysis
While specific examples of transition metal complex catalysis for the direct synthesis of this compound are not extensively documented in the reviewed literature, the broader field of transition metal-catalyzed naphthalene functionalization suggests potential pathways. Catalysts based on palladium, rhodium, and nickel are widely used for C-C bond formation and could theoretically be applied to the isopropylation of naphthalene.
Palladium Catalysis : Palladium complexes are versatile for various coupling reactions. For instance, palladium-catalyzed dearomative 1,4-difunctionalization of naphthalenes has been demonstrated, showcasing the ability of palladium to activate the naphthalene ring system. tci-thaijo.org
Rhodium Catalysis : Rhodium complexes have been used for the synthesis of naphthalene derivatives through various C-H activation and annulation strategies. researchgate.netumass.edust-andrews.ac.uk
Nickel Catalysis : Nickel catalysis is emerging as a cost-effective alternative to palladium for cross-coupling reactions and could potentially be applied to the synthesis of alkylnaphthalenes. The synthesis of nickel(II) complexes with various ligands has been explored, and these complexes have shown catalytic activity in other contexts. nih.gov
Although direct application to this compound synthesis is not explicitly detailed, the reactivity of these transition metal complexes with aromatic systems indicates their potential for future development in this area.
Reaction Kinetic Studies and Mechanisms
The isopropylation of naphthalene over solid acid catalysts is a complex process involving multiple reaction pathways, including alkylation, isomerization, and transalkylation.
The initial alkylation of naphthalene is generally believed to occur via an electrophilic substitution mechanism. Propylene or an isopropyl cation precursor, formed by the dehydration of isopropanol on the acid catalyst, attacks the naphthalene ring. The α-position (C1) of naphthalene is kinetically favored for electrophilic attack due to its higher electron density, leading to the formation of this compound as the initial product. oup.com
However, this compound is thermodynamically less stable than 2-isopropylnaphthalene. oup.com Therefore, subsequent isomerization of the initially formed 1-IPN to the more stable 2-IPN can occur, especially at higher temperatures and with longer reaction times. This isomerization can proceed through an intramolecular 1,2-hydride shift or via an intermolecular mechanism involving transalkylation. In the transalkylation process, an isopropyl group is transferred from one naphthalene molecule to another.
A quantum chemical study on the isopropylation of naphthalene over faujasite zeolite proposed a catalytic cycle for the formation of 2-isopropylnaphthalene and 2,6-diisopropylnaphthalene (B42965). The study suggested that the reaction is initiated by the protonation of propene to form an isopropoxide species on the zeolite framework, which was identified as the step with the highest activation barrier of 18.1 kcal/mol. tci-thaijo.org This is followed by the isopropylation of naphthalene to form a naphthalenic carbocation intermediate, which then deprotonates to yield the final products. tci-thaijo.org
The isomerization of 1-alkylnaphthalenes to their 2-isomers has been studied, particularly for methylnaphthalene, which serves as a good model for the isopropyl derivative. The isomerization of 1-methylnaphthalene (B46632) to 2-methylnaphthalene (B46627) has been investigated over various zeolite catalysts, with beta zeolite showing good performance. researchgate.netrsc.org The deactivation of the catalyst due to coke formation is a significant factor in these reactions. researchgate.netrsc.org
Alkylation : Naphthalene + Propylene → this compound (kinetic product)
Alkylation : Naphthalene + Propylene → 2-Isopropylnaphthalene (thermodynamic product)
Isomerization : this compound ⇌ 2-Isopropylnaphthalene
Disproportionation/Transalkylation : 2 Isopropylnaphthalene ⇌ Naphthalene + Diisopropylnaphthalene
The relative rates of these reactions are influenced by the catalyst properties (acidity, pore structure) and the reaction conditions (temperature, pressure, feed composition).
Influence of Catalyst Type and Concentration
The choice of catalyst is paramount in the isopropylation of naphthalene, with various solid acid catalysts, particularly zeolites, demonstrating significant efficacy. The properties of these catalysts, such as pore structure, acidity, and the nature of active sites, profoundly influence the reaction pathway and product distribution.
A range of zeolites, including H-mordenite, HY, H-beta, and USY zeolites, have been extensively studied for this reaction. For instance, H-mordenite catalysts are noted for their shape-selective properties, which can favor the formation of specific isomers. The dealumination of H-mordenite has been shown to enhance catalytic activity and selectivity towards desired products by modifying the catalyst's acidity and pore characteristics.
The concentration of the catalyst, or more accurately, the catalyst loading and the density of its active sites, also plays a crucial role. An increase in the amount of catalyst generally leads to a higher conversion of naphthalene. However, an excessive concentration of strong acid sites can promote side reactions, such as the formation of polyisopropylnaphthalenes and coke, leading to reduced selectivity and catalyst deactivation. The modification of zeolites, for example through the introduction of metal cations like La³⁺ and Mg²⁺ into HY zeolite, can optimize the acidity and improve catalyst stability and selectivity.
Ionic liquids have also emerged as effective catalysts for the isopropylation of naphthalene. These catalysts can exhibit high activity and selectivity under mild reaction conditions. The composition of the ionic liquid, such as the ratio of its components (e.g., AlCl₃ to Et₃NHCl), is a critical parameter that needs to be optimized to maximize the yield of the desired isopropylnaphthalene isomer.
Table 1: Influence of Catalyst Type on Naphthalene Isopropylation
| Catalyst Type | Key Characteristics | Impact on Reaction |
|---|---|---|
| H-Mordenite | Shape-selective pores, tunable acidity through dealumination. | Can favor the formation of specific isomers like 2,6-diisopropylnaphthalene. Dealumination can enhance activity and selectivity. |
| HY Zeolite | Large pores, strong acidity. | High activity and conversion of naphthalene. Modification with metal ions can improve selectivity and stability. |
| H-Beta Zeolite | Large pore, three-dimensional channel system. | Can lead to the formation of a mixture of isomers due to less shape-selectivity. |
| USY Zeolite | Faujasite structure, strong acid sites. | High conversion rates but can be prone to deactivation via coke formation. |
| Al-MCM-48 | Mesoporous structure. | Can provide good naphthalene conversion with selectivity towards diisopropylnaphthalenes under optimized conditions. |
| Ionic Liquids | Tunable acidity, liquid phase catalysis. | Can offer high activity and selectivity at mild temperatures. |
Optimization of Reaction Parameters (Temperature, Pressure, Space Velocity)
The optimization of reaction parameters is critical for maximizing the efficiency and selectivity of this compound production. Temperature, pressure, and space velocity are key variables that must be carefully controlled.
Temperature: The reaction temperature significantly affects both the rate of reaction and the product distribution. Generally, increasing the temperature enhances the conversion of naphthalene. However, excessively high temperatures can lead to thermodynamic equilibrium, which may not favor the desired isomer, and can also promote side reactions such as cracking and coke formation, leading to catalyst deactivation. For instance, in the isopropylation of naphthalene, lower temperatures might favor the kinetically controlled product, while higher temperatures shift the product distribution towards the thermodynamically more stable isomers.
Pressure: In gas-phase or liquid-phase reactions involving gaseous reactants like propene, pressure is a crucial parameter. An increase in pressure generally leads to a higher concentration of the alkylating agent in the reaction mixture, which can enhance the reaction rate. However, the effect of pressure on selectivity can be complex and is often intertwined with temperature and catalyst properties. For certain zeolite catalysts, operating at elevated pressures has been shown to improve catalyst stability and conversion.
Space Velocity: The Weight Hourly Space Velocity (WHSV), which represents the ratio of the mass flow rate of the feed to the mass of the catalyst, is a measure of the residence time of the reactants in the catalyst bed. A lower WHSV (longer residence time) generally leads to a higher conversion of naphthalene. However, it can also increase the formation of di- and polyisopropylnaphthalenes. Conversely, a higher WHSV can increase the selectivity towards mono-isopropylnaphthalenes by reducing the contact time and limiting further alkylation. The optimal WHSV is a trade-off between achieving a high conversion and maintaining high selectivity for the desired product.
Table 2: General Effects of Reaction Parameters on Naphthalene Isopropylation
| Parameter | Effect of Increase |
|---|---|
| Temperature | Increases reaction rate and naphthalene conversion. Can affect isomer distribution (kinetic vs. thermodynamic control). High temperatures can increase side reactions and catalyst deactivation. |
| Pressure | Increases the concentration of gaseous reactants, potentially increasing the reaction rate. Can influence catalyst stability. |
| Space Velocity (WHSV) | Decreases reactant residence time. Higher WHSV can increase selectivity to monoisopropylnaphthalenes but may decrease overall conversion. |
Selectivity Control in Isomer Production
In the synthesis of isopropylnaphthalenes, controlling the selectivity towards a specific isomer, such as this compound, is often a primary objective. This is driven by the different properties and applications of the various isomers.
Strategies for Preferential Formation of Desired Isomers
Several strategies can be employed to achieve the preferential formation of a desired isomer. These strategies often revolve around the principles of kinetic versus thermodynamic control and the concept of shape selectivity.
Kinetic vs. Thermodynamic Control: The isopropylation of naphthalene can yield different isomers as primary products depending on the reaction conditions. At lower temperatures and shorter reaction times, the reaction is often under kinetic control, favoring the formation of the isomer that is formed fastest (the kinetic product). At higher temperatures and longer reaction times, the reaction can reach thermodynamic equilibrium, where the most stable isomer (the thermodynamic product) predominates. By carefully selecting the reaction temperature and time, it is possible to favor the formation of one isomer over another.
Shape-Selective Catalysis: The use of shape-selective catalysts, particularly zeolites with well-defined pore structures, is a powerful strategy for controlling isomer selectivity. The pores of these zeolites can act as molecular sieves, allowing reactants to enter and certain products to form and exit, while sterically hindering the formation or diffusion of other, bulkier isomers. For example, zeolites with medium-sized pores, like H-mordenite, have been shown to exhibit shape selectivity in the formation of specific diisopropylnaphthalene isomers. The modification of zeolite pore openings, for instance, through chemical vapor deposition of silica, can further enhance this shape-selective effect.
Catalyst Modification: The acidity of the catalyst can also influence isomer distribution. By modifying the acid site density and strength of the catalyst, for example, through ion exchange or dealumination, it is possible to alter the reaction pathway and favor the formation of a particular isomer.
Control of Byproduct Formation (e.g., Polyisopropylnaphthalenes)
The formation of byproducts, particularly di- and polyisopropylnaphthalenes (DIPN and PIPN), is a significant challenge in the synthesis of this compound. These byproducts reduce the yield of the desired product and can complicate the separation and purification process.
Several strategies can be employed to control the formation of these byproducts:
Optimization of Reactant Molar Ratio: The molar ratio of naphthalene to the isopropylating agent is a critical parameter. Using a higher ratio of naphthalene to the alkylating agent can favor the formation of mono-isopropylnaphthalenes and suppress the formation of poly-alkylated products.
Control of Reaction Conditions: As mentioned earlier, a higher space velocity (shorter residence time) can limit the extent of further alkylation, thereby reducing the formation of DIPN and PIPN. Similarly, operating at a lower temperature can also decrease the rate of these consecutive reactions.
Catalyst Design: The pore structure and acidity of the catalyst can be tailored to disfavor the formation of bulky polyisopropylnaphthalenes. Catalysts with smaller pore openings can sterically hinder the formation of these larger molecules within their pores. Additionally, moderating the acidity of the catalyst can reduce the activity for multiple alkylation steps. The presence of bulky cations within the zeolite pores can also block the formation of more highly substituted products.
Catalyst Deactivation and Regeneration Research
Catalyst deactivation is a major concern in the industrial production of this compound, leading to a decrease in catalytic activity and selectivity over time. The primary cause of deactivation in this process is typically the formation of coke on the catalyst surface and within its pores.
Coke is a carbonaceous deposit that can block access to the active sites of the catalyst and obstruct the pore channels, thereby hindering the diffusion of reactants and products. The formation of coke is often promoted by high temperatures and the presence of strong acid sites on the catalyst. Polycyclic aromatic hydrocarbons, such as naphthalene and its alkylated derivatives, can act as coke precursors.
Research into catalyst deactivation focuses on understanding the mechanisms of coke formation and developing strategies to mitigate it. This includes the design of catalysts with optimized acidity and pore structures that are less prone to coking. For example, dealumination of zeolites can reduce the number of strong acid sites, which in turn can decrease coke deposition.
The regeneration of deactivated catalysts is crucial for the economic viability of the process. The most common method for regenerating coked zeolite catalysts is through controlled combustion of the coke deposits in a stream of air or an oxygen-containing gas. This process, known as calcination, must be carefully controlled to avoid damaging the catalyst structure due to excessive heat generation. The optimal regeneration conditions, including temperature, oxygen concentration, and gas flow rate, need to be determined for each specific catalyst system. Industrial processes often employ continuous regeneration, where a portion of the catalyst is continuously withdrawn from the reactor, regenerated, and then returned.
Environmental Dynamics and Degradation Pathways of 1 Isopropylnaphthalene
Environmental Persistence and Bioaccumulation Potential
The bioaccumulation potential of a substance refers to its ability to be taken up by an organism and concentrated in its tissues. This is often estimated using the octanol-water partition coefficient (Log Kow) and the bioconcentration factor (BCF). ecetoc.orgcanada.ca A high Log Kow value indicates a greater tendency for a chemical to partition into fatty tissues. For a substance to be considered bioaccumulative, regulatory criteria often point to a BCF value greater than 2,000 to 5,000. nih.gov For the related compound 2-isopropylnaphthalene (B46572), an estimated BCF of 700 suggests a high potential for bioconcentration in aquatic organisms. nih.gov Given the structural similarity, 1-isopropylnaphthalene (B1199988) is also expected to have a significant bioaccumulative potential. Research on di-isopropylnaphthalene (DIPN), a closely related compound, has also highlighted its highly persistent and bioaccumulative properties. nih.gov
Table 1: Estimated Environmental Fate Parameters for Isopropylnaphthalenes
| Parameter | Value/Expectation | Compound | Source |
|---|---|---|---|
| Adsorption | Expected to adsorb to suspended solids and sediment | 2-Isopropylnaphthalene | nih.gov |
| Bioconcentration Factor (BCF) | Estimated at 700 (High potential) | 2-Isopropylnaphthalene | nih.gov |
| General Properties | Persistent and bioaccumulative | Di-isopropylnaphthalene | nih.gov |
Aquatic Ecotoxicity Research
Studies on the photodegradation of naphthalene (B1677914) and various alkylated naphthalenes have shown that the process can initially lead to an increase in the toxicity of the mixture. nih.govresearchgate.net This suggests that the intermediate products formed during breakdown, such as alcohols, aldehydes, ketones, and quinones, may be more harmful than the original compound. nih.govresearchgate.net While specific LC50 (lethal concentration for 50% of test organisms) or EC50 (effective concentration for 50% of test organisms) values for this compound are not widely documented in the available literature, the general classification for alkylated naphthalenes points towards a high level of aquatic toxicity. nih.govchemservice.com
Table 2: General Aquatic Ecotoxicity Classification
| Toxicity Category | Classification | Compound Group | Source |
|---|
| Acute & Long-term Hazard | Very toxic to aquatic life with long lasting effects | Naphthalene-alkylated compounds | nih.govchemservice.com |
Biodegradation Studies
Biodegradation is a primary pathway for the removal of PAHs from the environment, driven largely by microbial activity. frontiersin.org The principles of naphthalene degradation are well-studied and provide a strong model for understanding the breakdown of its alkylated derivatives like this compound.
Microorganisms, particularly bacteria, are central to the degradation of naphthalene and substituted naphthalenes. frontiersin.org Various bacterial species from genera such as Pseudomonas, Rhodococcus, and Novosphingobium have demonstrated the ability to break down these compounds. frontiersin.org The degradation process typically begins with the enzymatic introduction of oxygen into the aromatic ring structure by monooxygenase or dioxygenase enzymes. mdpi.com
For substituted naphthalenes, the degradation can proceed via different routes. For instance, studies on 1-methylnaphthalene (B46632) show metabolism occurring through hydroxylation of the aromatic ring, leading to the formation of intermediates like methylsalicylate and methylcatechol, which are then further broken down. frontiersin.org It is highly probable that microbial communities in contaminated environments adapt to utilize this compound as a carbon source, employing similar enzymatic strategies. The presence of other carbon sources, like glucose, can sometimes influence the rate of degradation. nih.gov The structure of the microbial community and the presence of specific enzymes are therefore critical in determining the rate and extent of this compound's natural attenuation. nih.gov
Identifying the intermediate metabolites of biodegradation is key to understanding the complete degradation pathway and assessing the potential for the formation of more toxic byproducts. While direct microbial degradation studies for this compound are limited, mammalian metabolism studies offer a valuable proxy for the types of transformations that can occur.
In a study where this compound was administered to rabbits, a number of metabolites were isolated from urine. nih.gov These products indicate that both the isopropyl side chain and the naphthalene ring system are targets for enzymatic attack. The identified metabolites included products of oxidation on the isopropyl group as well as hydroxylation of the aromatic rings. nih.gov This suggests that microbial degradation pathways would likely generate similar, oxygenated intermediates.
Table 3: Identified Metabolites of this compound in a Rabbit Model
| Metabolite | Chemical Name |
|---|---|
| Alcohol | 2-(1-naphthyl)-2-propanol |
| Alcohol | 2-(1-naphthyl)-1-propanol |
| Diol | 2-(1-naphthyl)-1,2-propanediol |
| Naphthol | 4-isopropyl-1-naphthol |
| Naphthol | 4-isopropyl-2-naphthol |
| Naphthol | 5-isopropyl-2-naphthol |
| Naphthoquinone | 4-isopropyl-1,2-naphthoquinone |
| Propanoic Acid | 2-(1-naphthyl)propanoic acid |
Source: nih.gov
These findings are consistent with the general pathways for naphthalene degradation, which involve the formation of diols, naphthols, and catechols, eventually leading to ring cleavage and mineralization to carbon dioxide and water. mdpi.comnih.gov
Environmental Monitoring and Assessment
Environmental monitoring is essential to determine the extent of contamination by specific pollutants. atlwaternetwork.ca Studies have confirmed the presence of isopropylnaphthalenes in the environment. A comprehensive investigation in Hyogo, Japan, developed methods to simultaneously analyze for mono-isopropylnaphthalene (MIPN), di-isopropylnaphthalene (DIPN), and tri-isopropylnaphthalene (TIPN) in various environmental samples. nih.gov
The study detected MIPN in sediments, with concentrations ranging from less than 0.16 to 8.6 ng/g-dry weight. nih.gov Its homologues, DIPN and TIPN, were found in air, river water, sediment, and biological samples, indicating widespread environmental distribution. nih.gov For instance, DIPN was detected in river water at concentrations up to 9.8 ng/L and in sediments at levels as high as 4,400 ng/g-dry weight. nih.gov The presence of these compounds in environmental matrices confirms their release and persistence, necessitating their inclusion in monitoring programs for PAH contamination.
Comparative Studies with Other Polycyclic Aromatic Hydrocarbons (PAHs)
The environmental behavior of this compound is best understood in the context of other PAHs. PAHs are broadly categorized by their molecular weight, which influences their properties and fate. nih.gov Low-molecular-weight PAHs, like naphthalene and its alkylated derivatives, are more volatile and water-soluble compared to high-molecular-weight PAHs (those with four or more rings). nih.gov
The addition of an alkyl group, such as an isopropyl group, to the naphthalene structure alters its physicochemical properties. Generally, alkylation increases the Log Kow, making the compound more lipophilic and less soluble in water than the parent PAH, naphthalene. This would suggest a higher potential for bioaccumulation and stronger sorption to soil and sediment for this compound compared to naphthalene.
Furthermore, alkylated PAHs are often more abundant in crude oil and its refined products than their parent compounds, making them highly relevant environmental contaminants. nih.gov Studies comparing the toxicity of PAHs have found that alkylated forms can be of equal or greater toxicological concern. The photodegradation of alkylated naphthalenes can produce oxygenated PAHs (OPAHs), which are also environmentally persistent and toxic, sometimes more so than the parent compounds. nih.govnih.govresearchgate.net Therefore, when assessing the environmental risks of PAH contamination, it is critical to consider the distinct contributions and properties of alkylated homologues like this compound.
Biological Interactions and Toxicological Mechanisms of 1 Isopropylnaphthalene
Investigation of Potential Biological Activities of Derivatives
The functionalization of the naphthalene (B1677914) ring system has led to the development of numerous derivatives with diverse biological activities. These compounds are of interest in medicinal chemistry due to their potential as antimicrobial, anticancer, and antioxidant agents. researchgate.netresearchgate.net
Naphthalene derivatives have been identified as a promising class of antimicrobial agents with efficacy against a wide range of human pathogens. researchgate.net Naturally occurring naphthoquinones, which are derivatives of naphthalene, have demonstrated antimicrobial effects against various pathogenic bacteria. nih.govmdpi.com For instance, synthetic naphthofuran derivatives that incorporate quinoline (B57606) and azetidine (B1206935) nuclei have shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. researchgate.net
Studies on specific naphthalene derivatives have shown varied results. Two derivatives isolated from the endophytic fungus Phomopsis fukushii, 1-(3-hydroxy-1-(hydroxymethyl)-2-methoxy-6-methylnaphthalen-7-yl) propan-2-one and 1-(3-hydroxy-1-(hydroxymethyl)-6-methylnaphthalen-7-yl)propan-2-one, exhibited weak inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net In contrast, other synthetic naphthalene derivatives have shown potent activity against pathogens like Klebsiella pneumoniae and Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values as low as 3.9 µg/mL and 7.81 µg/mL, respectively. researchgate.net The ability of quinones to form irreversible complexes with amino acids in proteins is one of the mechanisms contributing to their antimicrobial action. mdpi.com
The cytotoxic potential of naphthalene derivatives against various cancer cell lines is an active area of research. These compounds can induce cell death through mechanisms such as apoptosis. nih.govresearchgate.net For example, a study on the human liver cancer cell line (HepG2) demonstrated that naphthalene is a cytotoxic compound that can cause a decline in cell viability dependent on concentration and exposure time. nih.gov
Bisnaphthalimidopropyl polyamines (BNIPPs) are a class of naphthalene derivatives investigated for their anticancer potential. nih.gov One such derivative, bisnaphthalimidopropyl diaminodicyclohexylmethane (BNIPDaCHM), was found to be the most potent among the tested compounds against the NCI-H460 non-small cell lung cancer cell line, with a GI50 (concentration for 50% of maximal inhibition of cell proliferation) of 1.3 μM. nih.gov Treatment with this compound led to an alteration in the cell cycle profile and an increase in the sub-G1 peak, which is indicative of apoptosis. nih.gov This apoptotic effect was further supported by the observed increase in cleaved PARP and Caspase-3 proteins. nih.gov
Similarly, novel 1,4-dialkoxynaphthalene-2-alkyl imidazolium (B1220033) salt derivatives have been synthesized and evaluated for their cytotoxicity. mdpi.com While many of the synthesized compounds showed no cytotoxicity at the tested concentrations, the study highlights how structural modifications, such as the length of the alkoxy group on the naphthalene ring, are critical for the compound's activity. mdpi.com
| Compound/Derivative Class | Cell Line | Observed Effect | Key Findings |
|---|---|---|---|
| Naphthalene | HepG2 (Human Liver Cancer) | Cytotoxicity | Time and concentration-dependent decline in cell viability. nih.gov |
| Bisnaphthalimidopropyl diaminodicyclohexylmethane (BNIPDaCHM) | NCI-H460 (Non-small Cell Lung Cancer) | Inhibition of cell proliferation, Apoptosis induction | Potent activity with a GI50 of 1.3 μM; induces apoptosis via Caspase-3 activation. nih.gov |
| Naphthopyrans | Vascular Smooth Muscle Cells | Antiproliferative | Blocks proliferation in the G2/M phase of the cell cycle by binding to tubulin. nih.gov |
| 1,4-Dialkoxynaphthalene-2-alkyl imidazolium salts | HepG2, HT-29 (Human Colon Cancer) | Variable Cytotoxicity | Activity is highly dependent on the structure, particularly the length of the alkoxy group. mdpi.com |
Cell division cycle 25 (Cdc25) phosphatases are key regulators of the cell cycle and are often overexpressed in tumors, making them a promising target for anticancer drugs. nih.govresearchgate.net Naphthalene derivatives have been investigated as inhibitors of these enzymes. Specifically, naphthylphenylamine (NPA) derivatives have been identified as non-quinonoid, reversible competitive inhibitors of Cdc25B. nih.gov
Inhibition of Cdc25 can lead to cell cycle arrest, typically at the G2/M phase. If this arrest is prolonged, it can trigger apoptosis. nih.gov Studies on one specific NPA derivative in melanoma cells revealed that its cytotoxic effects were mediated by its inhibitory action on Cdc25. The downstream molecular events included a decrease in phosphoAkt, an increase in p53, a reduction in Cdc25 protein levels, translocation of cytochrome c into the cytosol, and an increase in caspase activity, all of which culminate in the activation of an apoptotic program. nih.govresearchgate.net This highlights the potential of naphthalene-based structures to serve as scaffolds for the development of targeted anticancer agents that act by modulating critical cell cycle pathways. nih.gov
Several naphthalene derivatives have been shown to possess significant antioxidant properties. The mechanism of action often involves hydrogen atom transfer (HAT) or electron transfer to neutralize free radicals. researchgate.net The antioxidant activity of hydroxylated naphthalenes (naphthols and dihydroxynaphthalenes) has been studied using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. researchgate.net
Naphthalene-based chalcone (B49325) derivatives have also been synthesized and screened for their antioxidant capacities. researchgate.netbath.ac.uknih.gov In one study, certain heterocyclic derivatives demonstrated potent antioxidant activity, with IC50 values comparable to that of the standard antioxidant, ascorbic acid. researchgate.netbath.ac.uk Molecular docking studies suggested that these potent compounds could bind effectively within the active pocket of Human Peroxiredoxin 5, an antioxidant enzyme. researchgate.netbath.ac.uk The antioxidant potential is closely linked to the chemical structure, with specific substitutions on the naphthalene and associated rings enhancing the radical scavenging activity. researchgate.netnih.gov
| Derivative Class | Assay/Method | Mechanism | Relative Potency |
|---|---|---|---|
| Hydroxylated Naphthalenes (e.g., 1,8-DHN) | DPPH Radical Scavenging | Hydrogen Atom Transfer (HAT) | More efficient than the reference standard Trolox. researchgate.net |
| Naphthalene-based Chalcones (Compounds 5 and 10) | DPPH Radical Assay | Free Radical Scavenging | Potent activity with IC50 values (177-178 μM) comparable to ascorbic acid (IC50 148 μM). researchgate.netbath.ac.uk |
| 2-hydroxymethyl-1-naphthol diacetate (TAC) | Neutrophil Activation Assays | Inhibition of Superoxide Formation | Esterification of 1-naphthalene enhanced antioxidant activity. researchgate.net |
Toxicological Research and Comparative Analysis
Toxicological studies on naphthalene and its alkylated derivatives, such as methyl- and isopropylnaphthalenes, are crucial for understanding their potential risks. Research often focuses on comparing the toxicity of these derivatives to that of naphthalene to elucidate structure-activity relationships. nih.gov
Naphthalene is known to cause necrosis of bronchiolar epithelial cells in mice, a form of species-selective toxicity. nih.gov Studies on methylnaphthalene derivatives suggest that this species selectivity is also observed with these compounds. nih.gov However, information available on isopropylnaphthalene derivatives suggests they may not be cytotoxic in the same manner. nih.gov This indicates that the nature of the alkyl substitution on the naphthalene ring plays a significant role in modulating the toxic outcome. For instance, while both naphthalene and methylnaphthalenes cause lung toxicity in mice, this specific effect is not seen with 1-nitronaphthalene, for which the rat is a more susceptible species. nih.gov
In a study involving the termite species Coptotermes formosanus, different naphthalene derivatives showed varying levels of toxicity. 2-isopropylnaphthalene (B46572) was found to be highly volatile, causing significant termite mortality through its fumes. cabidigitallibrary.org However, in contact toxicity assays, 2,6- and 2,7-diisopropylnaphthalene (B1294804) were found to be 4- to 11-fold less toxic than naphthalene itself. cabidigitallibrary.org This demonstrates that the position and number of isopropyl groups can significantly alter the compound's toxicity profile for a specific species.
Mechanisms of Cellular Interaction and Injury
The toxicological profile of 1-isopropylnaphthalene (B1199988) is distinct from that of its parent compound, naphthalene. While naphthalene is known to cause necrosis of bronchiolar epithelial cells through metabolic activation, available information suggests that isopropylnaphthalene derivatives are not cytotoxic nih.gov. The primary mechanism of naphthalene-induced cellular injury involves the formation of reactive metabolites, such as epoxides, through the action of cytochrome P450 (CYP) enzymes nih.govresearchgate.net. This process, known as ring epoxidation, is considered a critical step leading to cytotoxicity nih.gov. These reactive intermediates can covalently bind to cellular macromolecules, leading to cellular injury mdpi.com. For instance, naphthalene's metabolite, 1,2-epoxynaphthalene, can bind to sulfhydryl groups on proteins and deplete cellular glutathione (B108866) (GSH), contributing to cell death researchgate.net.
In contrast, the metabolism of isopropylnaphthalenes primarily involves the oxidation of the alkyl side chain rather than extensive oxidation of the aromatic nucleus nih.gov. This metabolic pathway difference is significant because it avoids the primary route of toxic activation seen with naphthalene. The focus on side-chain oxidation means that the formation of toxic ring epoxides is not the principal metabolic fate for this compound, which likely explains its observed lack of cytotoxicity compared to naphthalene and even 1-nitronaphthalene, which also causes lesions in lung cells nih.gov.
Metabolite Analysis in Biological Systems
The biotransformation of this compound has been investigated in animal models, revealing a complex profile of metabolites primarily formed through oxidation of the isopropyl group and the naphthalene ring system. In a study where this compound was orally administered to rabbits, eight distinct metabolites were isolated from the urine nih.gov. This analysis demonstrates that the metabolism is both regioselective (favoring certain positions on the molecule) and enantioselective (producing specific stereoisomers) nih.gov.
The identified metabolites indicate two main metabolic pathways: oxidation of the isopropyl side chain and hydroxylation of the aromatic ring. Side-chain oxidation products include alcohols, diols, and a carboxylic acid, while ring hydroxylation occurs at various positions on the naphthalene nucleus nih.gov.
Table 1: Metabolites of this compound Identified in Rabbit Urine nih.gov
| Metabolite Name | Chemical Structure Notes | Metabolic Pathway | Enantiomeric Ratio (R/S) |
|---|---|---|---|
| 2-(1-naphthyl)-2-propanol | Oxidation at the tertiary carbon of the isopropyl group | Side-Chain Oxidation | N/A (achiral) |
| 2-(1-naphthyl)-1-propanol | Oxidation at a primary carbon of the isopropyl group | Side-Chain Oxidation | 83:17 |
| 2-(1-naphthyl)-1,2-propanediol | Oxidation at both a primary and the tertiary carbon of the isopropyl group | Side-Chain Oxidation | 40:60 |
| 4-isopropyl-1,2-naphthoquinone | Ring oxidation and hydroxylation | Ring Oxidation | N/A |
| 4-isopropyl-1-naphthol | Ring hydroxylation | Ring Hydroxylation | N/A |
| 4-isopropyl-2-naphthol | Ring hydroxylation | Ring Hydroxylation | N/A |
| 5-isopropyl-2-naphthol | Ring hydroxylation | Ring Hydroxylation | N/A |
| 2-(1-naphthyl)propanoic acid | Further oxidation of side-chain alcohol | Side-Chain Oxidation | 52:48 (as methyl ester) |
Studies on Distribution and Decomposition in Biological Models
In Vivo Distribution Studies
Studies on the distribution of alkylnaphthalenes demonstrate rapid absorption and wide distribution throughout the body, with a tendency to accumulate in adipose tissue. Research on 2-isopropylnaphthalene in rats showed that after oral administration, over 95% was absorbed from the gastrointestinal tract within 24 hours nih.gov. Peak concentrations were observed in the blood, liver, kidneys, brain, heart, spleen, and muscle at 2 hours post-administration. In contrast, peak levels in adipose tissue and skin, which have higher lipid content, were reached at 4-6 hours, indicating a redistribution to these fatty tissues over time nih.gov.
Similarly, studies with 1-methylnaphthalene (B46632) in rats exposed via inhalation showed high levels of the compound in fat and kidney tissue ijomeh.eu. The concentration in tissues was dependent on the level and duration of exposure. However, the compound was also rapidly eliminated from blood and tissues, suggesting that under conditions of repeated exposure, significant systemic accumulation did not occur, likely due to an increase in metabolic activity ijomeh.eu. Given the structural similarities, a comparable distribution pattern is expected for this compound, characterized by rapid absorption, broad initial distribution, and subsequent accumulation in and slower elimination from adipose tissue.
In Vitro Decomposition by Biological Enzymes
The decomposition of naphthalene and its derivatives is primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, which are responsible for phase I metabolism of a wide range of xenobiotics uniba.itnih.gov. These monooxygenases introduce an oxygen atom into the substrate, typically making it more water-soluble for excretion nih.gov.
For naphthalene, CYP enzymes such as CYP1A2 and CYP3A4 metabolize the compound to form 1-naphthol, 2-naphthol (B1666908), and trans-1,2-dihydro-1,2-naphthalenediol, products of aromatic oxidation nih.govresearchgate.net. However, for isopropylnaphthalenes, the metabolic focus shifts. The major metabolites of isopropylnaphthalene derivatives result from side-chain oxidation, a pathway that contrasts with the extensive ring epoxidation seen with naphthalene nih.gov. This enzymatic preference is crucial, as it directs the metabolism away from the formation of the highly reactive and toxic epoxide intermediates that are linked to the cellular damage caused by naphthalene nih.govnih.govnih.gov. While specific CYP isoforms responsible for this compound side-chain oxidation are not fully detailed, the CYP system is the established catalyst for such hydroxylation reactions uniba.it.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1-Methylnaphthalene |
| 1-Naphthol |
| 1-Nitronaphthalene |
| 2-(1-naphthyl)-1,2-propanediol |
| 2-(1-naphthyl)-1-propanol |
| 2-(1-naphthyl)-2-propanol |
| 2-(1-naphthyl)propanoic acid |
| 2-Isopropylnaphthalene |
| 2-Naphthol |
| 4-isopropyl-1,2-naphthoquinone |
| 4-isopropyl-1-naphthol |
| 4-isopropyl-2-naphthol |
| 5-isopropyl-2-naphthol |
| Cytochrome P450 |
| Glutathione |
| Naphthalene |
| Naphthalene 1,2-oxide |
Research on Derivatives and Analogues of 1 Isopropylnaphthalene
Synthesis and Investigation of Bis(isopropyl)naphthalene Isomers
The synthesis of bis(isopropyl)naphthalene isomers, such as 1,2-bis(isopropyl)naphthalene (B1670630) and 2,6-diisopropylnaphthalene (B42965) (2,6-DIPN), is primarily achieved through the alkylation of naphthalene (B1677914). This process typically involves reacting naphthalene with propylene (B89431) or isopropyl alcohol in the presence of a catalyst.
The choice of catalyst is crucial in determining the resulting isomer distribution. Early methods utilized acidic catalysts like amorphous SiO₂-Al₂O₃ and Friedel-Crafts catalysts such as AlCl₃. However, these can be inefficient and pose environmental concerns. Modern approaches often employ zeolite catalysts, which offer greater control over the reaction and can favor the formation of specific isomers through shape selectivity. For instance, faujasite zeolite catalysts have been researched for their ability to selectively produce 2,6-DIPN. The isopropylation reaction using these catalysts proceeds through the protonation of propene to form an isopropoxide species, which then attacks the naphthalene ring.
A significant challenge in the production of a specific bis(isopropyl)naphthalene isomer is the complex mixture of products that results from the alkylation reaction. The initial reaction tends to form the kinetically favored alpha-substituted product, 1-isopropylnaphthalene (B1199988). Through subsequent alkyl transfer and isomerization reactions, a variety of diisopropylnaphthalene (DIPN) isomers and other poly-substituted naphthalenes are formed. The separation of these isomers, which often have very similar physical and chemical properties, requires advanced purification techniques such as distillation, crystallization, and adsorption.
2,6-Diisopropylnaphthalene is a notable isomer due to its use as a precursor for polyethylene (B3416737) naphthalate (PEN), a high-performance polyester (B1180765). It is also utilized as a plant growth regulator to prevent the sprouting of potatoes during storage.
Below is a table summarizing some of the key properties of 2,6-Diisopropylnaphthalene.
| Property | Value |
| Chemical Formula | C₁₆H₂₀ |
| Molar Mass | 212.336 g·mol⁻¹ |
| Appearance | Colorless solid |
| Melting Point | 70 °C (158 °F; 343 K) |
| CAS Number | 24157-81-1 |
Studies on Mono- and Poly-Substituted Isopropylnaphthalenes
The synthesis of isopropylnaphthalenes often yields a mixture of mono-, di-, and poly-substituted products. The degree of substitution is influenced by reaction conditions such as temperature, pressure, reaction time, and the molar ratio of naphthalene to the alkylating agent. For example, a higher ratio of propylene to naphthalene and longer reaction times can lead to a greater proportion of poly-isopropylnaphthalenes.
Research has focused on controlling the regioselectivity of the isopropylation to favor the formation of specific isomers. For instance, the use of solid superacid catalysts, such as perfluorinated sulphonic acid resins, has been shown to regioselectively produce β-isopropylnaphthalene with high isomeric purity (90-98%). This is significant as it can simplify the purification process and provide a more direct route to desired products like β-naphthol.
The formation of poly-alkylated naphthalenes can also be influenced by transalkylation reactions, where alkyl groups are exchanged between naphthalene rings. These reactions can occur within the micropores of zeolite catalysts and contribute to the final isomer distribution.
Synthesis and Biological Evaluation of Functionalized Isopropylnaphthalene Derivatives
Functionalized isopropylnaphthalene derivatives are compounds where additional chemical groups have been introduced to the isopropylnaphthalene scaffold, leading to a wide range of chemical properties and potential biological activities.
A key example is the synthesis of isopropylnaphthalene hydroperoxide (IPNHP). This is typically achieved through the oxidation of isopropylnaphthalene with air or molecular oxygen. researchgate.net The reaction can be carried out in an alkaline solution using catalysts such as NaOH or Na₂CO₃, and initiators like isobutyraldehyde (B47883) or hydrogen peroxide. researchgate.net The process conditions for the acid-catalyzed decomposition of 2-isopropylnaphthalene (B46572) hydroperoxide into 2-naphthol (B1666908) and acetone (B3395972) have been extensively studied. acs.org This reaction proceeds via an ionic mechanism and is a crucial step in a novel process for producing 2-naphthol. acs.org
The biological evaluation of naphthalene derivatives, in general, has revealed a broad spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, and antidepressant effects. ijpsjournal.comnih.govepa.govnih.govresearchgate.net For example, certain naphthalene-chalcone derivatives have been synthesized and evaluated for their biological effects, showing antidepressant, analgesic, and anti-inflammatory properties. epa.gov Other studies have focused on naphthalene-sulphonamide hybrids as potential anticancer agents that inhibit tubulin polymerization. nih.gov While much of this research is on the broader class of naphthalene derivatives, it provides a strong basis for the potential biological activities of functionalized isopropylnaphthalenes. The metabolism of 2-isopropylnaphthalene in rats has been shown to proceed through the oxidation of the isopropyl chain, forming metabolites such as 2-(2-naphthyl)propionic acid and 2-(2-naphthyl)-2-propanol. nih.gov
Research on Hydrogenated Isopropylnaphthalene Derivatives
The hydrogenation of isopropylnaphthalene leads to the formation of saturated ring structures, such as isopropyl-tetralin and isopropyl-decalin (octahydronaphthalene structures). This process involves the addition of hydrogen to the aromatic rings in the presence of a catalyst.
Various catalysts have been investigated for the hydrogenation of naphthalene and its alkyl derivatives, including supported nickel, platinum, and palladium catalysts. researchgate.netmdpi.comresearchgate.net The choice of catalyst and reaction conditions (temperature, pressure, and solvent) can influence the extent of hydrogenation and the stereoselectivity of the products (i.e., the formation of cis or trans isomers of decalin).
For instance, the selective hydrogenation of naphthalene to tetralin is a key step in some industrial processes. mdpi.com Further hydrogenation leads to the formation of decalin. epa.gov The hydrogenation of alkylated naphthalenes is also relevant in the context of improving fuel properties, as the resulting saturated compounds can have higher cetane numbers. Research on the hydrogenation of 2-methylnaphthalene (B46627) has shown that different nickel-based catalysts can selectively produce either cis- or trans-methyldecalin, which are desirable for diesel and jet fuel, respectively. researchgate.net These findings are applicable to the hydrogenation of isopropylnaphthalene as well.
Sulfonated Isopropylnaphthalene Derivatives and Their Applications
Sulfonated isopropylnaphthalene derivatives are produced by introducing one or more sulfonic acid groups (-SO₃H) onto the isopropylnaphthalene structure. These compounds, particularly their sodium salts, are widely used as anionic surfactants.
The synthesis can be carried out in a two-step process, involving sulfonation of naphthalene followed by alkylation with an isopropylating agent. Alternatively, a one-step process can be used where naphthalene is reacted with sulfuric acid and an alkylating alcohol. After the reaction, the resulting alkyl naphthalene sulfonic acid is typically neutralized with an alkali to form the salt.
These surfactants possess excellent wetting, dispersing, and emulsifying properties. Their stability in acidic and alkaline conditions, as well as at high temperatures, makes them suitable for a variety of industrial applications.
Below is a table summarizing some of the key applications of sulfonated isopropylnaphthalene derivatives.
| Application Area | Specific Use |
| Textile Industry | Dispersing and leveling agents for dyes. |
| Agrochemicals | Dispersants in pesticide formulations. |
| Paints and Coatings | Wetting and dispersing agents for pigments. |
| Construction | Superplasticizers in concrete formulations. |
| Emulsion Polymerization | Emulsifiers. |
| Cleaning Products | Surfactants in industrial detergents and carpet shampoos. |
| Leather Tanning | Dispersing agents. |
Industrial Research and Process Optimization for Isopropylnaphthalene Production
Optimization of Alkylation Processes for Industrial Scale
The primary industrial method for producing isopropylnaphthalenes is the alkylation of naphthalene (B1677914) with propylene (B89431) or an isopropylating agent like isopropyl bromide. nih.gov Optimization of this process is critical for maximizing yield and controlling the isomeric distribution of the products, which include monoisopropylnaphthalene (MIPN), diisopropylnaphthalene (DIPN), and polyisopropylnaphthalene (PIPN). nih.gov
A significant area of research focuses on catalysis. Shape-selective zeolite catalysts are extensively studied to control the formation of specific isomers. nih.gov For instance, the isopropylation of coal tar naphthalene has been investigated using various zeolites, with results showing significant differences in activity and selectivity. While catalysts like HY and Hβ show high naphthalene conversion rates, their selectivity towards desired isomers such as 2-isopropylnaphthalene (B46572) can be low. nih.gov In contrast, other zeolite catalysts demonstrate better selectivity, which is crucial for downstream processing. nih.gov
Another avenue for optimization involves the use of ionic liquid catalysts. The synthesis of 2-isopropylnaphthalene using an Et3NHCl-AlCl3 ionic liquid catalyst has demonstrated a high conversion rate of the isopropylating agent (98%) with a selectivity of 80% for the desired 2-isopropylnaphthalene isomer. researchgate.net A key advantage of this method is the potential for catalyst recycling, with the ionic liquid maintaining its activity after being reused multiple times. researchgate.net
Table 1: Performance of Zeolite Catalysts in Isopropylation of Coal Tar Naphthalene Data derived from studies on shape-selective isopropylation. nih.gov
| Catalyst | Naphthalene Conversion (%) | Selectivity Notes |
| HY | 79.12 | Highest activity, but low selectivity for 2-IPN, 2,6-DIPN, and 2,7-DIPN. |
| Hβ | 55.79 | High activity, but low selectivity for 2-IPN, 2,6-DIPN, and 2,7-DIPN. |
| ZM4-3 | Good Activity | Much better selectivity; achieved a 2,6-DIPN/2,7-DIPN ratio of 2.97. |
| HZSM-5 | Low Activity | - |
Separation and Purification Techniques for Isopropylnaphthalene Isomers
The crude product from the alkylation reactor is a complex mixture of unreacted naphthalene and various isopropylnaphthalene isomers and poly-alkylated products. nih.gov The separation and purification of these isomers are challenging due to their similar physical and chemical properties, such as very close boiling points. nih.gov Consequently, a single, traditional separation method is often insufficient to achieve high-purity products. nih.gov Industrial processes, therefore, typically employ a multi-step approach combining several techniques. Advanced analytical methods, such as comprehensive two-dimensional gas chromatography (GCxGC), are also utilized for superior qualitative and quantitative separation to accurately determine the composition of isomer mixtures. nih.gov
Crystallization is a key technique for purifying isopropylnaphthalene isomers, exploiting the differences in their melting points. nih.gov Several methods are employed in industrial settings.
Suspension Crystallization: This method is often used after an initial distillation step. The process involves cooling the isomer mixture to a temperature range of -20 to 10°C while stirring to induce the crystallization of the target isomer. nih.gov
Solvent Crystallization: In this technique, a solvent is used to recrystallize and purify the isomers. The operating conditions are generally milder than in suspension crystallization. C1-C4 aliphatic alcohols like ethanol and propanol are common solvents, with crystallization temperatures ranging from -30 to 0°C. nih.gov
High-Pressure Crystallization: This method utilizes high pressure to alter the solid-liquid phase equilibrium of the isomer mixture, causing the isomer with the higher melting point to precipitate. Pressures ranging from 49.03 to 245.17 MPa have been used to extract isomers from petroleum and coal tar. nih.gov This technique can also be combined with solvent crystallization to enhance purification. nih.gov
Table 2: Industrial Crystallization Methods for Isopropylnaphthalene Isomers Summary of common industrial crystallization techniques. nih.gov
| Crystallization Method | Operating Principle | Typical Conditions | Notes |
| Suspension | Cooling of a stirred mixture to induce crystallization. | -20 to 10°C | Typically follows a crude distillation step. |
| Solvent | Use of a solvent to recrystallize the target isomer based on solubility differences. | -30 to 0°C with C1-C4 alcohols | Milder conditions than suspension crystallization. |
| High-Pressure | Application of high pressure to shift solid-liquid equilibrium. | 49 to 245 MPa | Precipitates the isomer with the higher melting point. |
Distillation and Recrystallization Protocols
Distillation is an indispensable first step in the purification process, serving as a method for crude separation. nih.gov While it cannot effectively separate isomers with very close boiling points, it is used to remove unreacted starting materials and to produce fractions enriched with specific isomers (e.g., a mixture of diisopropylnaphthalene isomers). nih.govgoogle.com To avoid thermal degradation of the product, vacuum distillation is often the preferred method. nih.gov
Following initial distillation, recrystallization is employed to achieve high purity. gcwk.ac.in The enriched fraction from distillation is dissolved in a suitable hot solvent. As the solution cools, the desired isomer crystallizes out, leaving impurities in the solvent. This process can be repeated to achieve purities as high as 99%. gcwk.ac.in
Role in Coal Tar Processing and Component Isolation
The primary feedstock for the production of naphthalene, and subsequently 1-isopropylnaphthalene (B1199988), is coal tar. gcwk.ac.in Coal tar is a viscous, black liquid by-product of the carbonization of coal to produce coke and coal gas. wikipedia.orgnih.gov It is a complex mixture of hundreds of chemical compounds, but naphthalene is its most abundant single component, typically constituting about 10% by weight. gcwk.ac.in
In an industrial setting, the isolation of naphthalene from coal tar begins with distillation, which yields an oil fraction containing approximately 50% naphthalene along with other aromatic compounds. gcwk.ac.in This oil is then washed, first with an aqueous base like sodium hydroxide (B78521) to remove acidic components such as phenols, and then with sulfuric acid to remove basic compounds. The washed oil subsequently undergoes fractional distillation to isolate crude naphthalene with a purity of about 95%. gcwk.ac.in This crude naphthalene serves as the direct precursor for the alkylation process to produce isopropylnaphthalenes. nih.gov
Development as Industrial Solvents and Chemical Intermediates
Isopropylnaphthalenes are valued as industrial solvents and as key chemical intermediates. nih.gov Their aromatic structure and alkyl side chains give them properties suitable for use in various solvent applications. More significantly, they are critical building blocks for the synthesis of more complex molecules. For example, specific diisopropylnaphthalene isomers are precursors for the production of high-performance polymers like polyethylene (B3416737) naphthalate (PEN), which requires high-purity starting materials. researchgate.net The role of this compound as a compound for professional manufacturing and industrial use underscores its importance as a chemical intermediate. calpaclab.com
Applications in Specific Industrial Products (e.g., PCB Replacement Fluids, Dyes, Pigments)
The unique properties of isopropylnaphthalenes have led to their use in several specialized industrial products.
PCB Replacement and Dielectric Fluids: Substituted naphthalenes, including isopropylnaphthalene, have been identified as replacement compounds for polychlorinated biphenyls (PCBs). epa.gov Isopropylnaphthalenes are used as dielectric fluids and coolants in electrical equipment such as power capacitors. google.comslideshare.net They possess favorable dielectric and thermal properties, including the ability to dissipate heat. slideshare.net Furthermore, isopropylnaphthalene can be used as an additive to other dielectric liquids, such as mineral oil, to reduce viscosity and improve performance at low temperatures. google.com
Dyes and Pigments: Alkylnaphthalenes are used in the production of dispersing agents for the dye and pigment industry. Water-soluble condensation products of mono- or di-alkyl naphthalene sulfonic acids and formaldehyde serve as effective dispersants that help stabilize dyestuffs and pigments in aqueous formulations. google.com The use of these specialized dispersing agents, derived from alkylnaphthalenes, improves the stability and quality of dye and pigment dispersions. google.com
Future Research Directions and Emerging Methodologies for 1 Isopropylnaphthalene Studies
Development of Sustainable and Environmentally Benign Synthetic Pathways
The chemical industry is increasingly shifting towards greener and more sustainable manufacturing processes, a trend that directly impacts the synthesis of alkylated naphthalenes like 1-isopropylnaphthalene (B1199988). patsnap.com Future research in this area will prioritize the development of synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources.
Key areas of investigation include:
Novel Catalytic Systems: A significant focus is on replacing traditional acid catalysts, which are often corrosive and produce substantial waste, with more environmentally friendly alternatives. Research into solid acid catalysts, such as zeolites and ionic liquids, shows promise for the alkylation of naphthalene (B1677914). researchgate.net These catalysts offer advantages like easier separation from the reaction mixture, potential for regeneration and reuse, and higher selectivity, thereby reducing downstream purification costs and environmental impact.
Alternative Alkylating Agents: The exploration of bio-based sources for the isopropyl group, as an alternative to petroleum-derived propylene (B89431), aligns with the principles of green chemistry. patsnap.com Developing pathways to utilize bio-isopropanol or other renewable feedstocks for the alkylation process is a critical future direction.
Process Intensification: Future synthetic methodologies will likely incorporate process intensification strategies, such as microreactors and flow chemistry. These technologies can offer improved heat and mass transfer, leading to higher reaction efficiencies, better control over reaction conditions, and enhanced safety. This can result in higher yields of the desired this compound isomer and reduced formation of byproducts.
The following table summarizes potential sustainable approaches for this compound synthesis:
| Approach | Description | Potential Advantages |
| Solid Acid Catalysis | Utilization of catalysts like zeolites or functionalized mesoporous materials. | Reusability, reduced corrosion, improved selectivity, easier product separation. |
| Ionic Liquid Catalysis | Employing ionic liquids as both solvent and catalyst. | Low volatility, tunable properties, potential for high selectivity. researchgate.net |
| Bio-based Feedstocks | Using renewable resources to derive the alkylating agent. | Reduced reliance on fossil fuels, lower carbon footprint. patsnap.com |
| Flow Chemistry | Conducting the reaction in a continuous flow system. | Enhanced process control, improved safety, higher efficiency, easier scalability. |
Advanced Spectroscopic and Chromatographic Techniques for High-Throughput Analysis
The accurate identification and quantification of this compound, often in complex mixtures with its isomers and other polycyclic aromatic hydrocarbons (PAHs), is crucial for both industrial quality control and environmental monitoring. Future advancements in analytical chemistry are expected to provide more rapid, sensitive, and comprehensive methods for its analysis.
High-Resolution Chromatography: While gas chromatography (GC) is a staple for separating isopropylnaphthalene isomers, future research will likely focus on the development of more efficient capillary columns with novel stationary phases to improve the resolution of closely eluting isomers. researchgate.netnih.gov Two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry (MS) offers a powerful tool for the detailed characterization of complex aromatic fractions.
Advanced Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, has been demonstrated as a reliable method for the quantitative analysis of mixtures of 1- and 2-isopropylnaphthalene (B46572) and their oxidation products. icm.edu.pl Future developments may include the use of higher field magnets and advanced pulse sequences to enhance sensitivity and resolution, allowing for the detection of trace impurities. The application of techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy can provide complementary structural information. sustainability-directory.com
Hyphenated Techniques for High-Throughput Screening: The coupling of chromatographic separation with advanced spectroscopic detection (e.g., GC-MS, LC-MS) is essential for high-throughput analysis. researchgate.netnih.govtsijournals.comjournalagent.comjackwestin.com Future methodologies will likely involve the development of faster separation methods, such as rapid column chromatography, to increase sample throughput without compromising analytical accuracy. researchgate.net
The table below outlines emerging analytical techniques for this compound studies:
| Technique | Application | Advantages |
| Two-Dimensional Gas Chromatography (GCxGC-MS) | Detailed isomeric separation in complex matrices. | Enhanced peak capacity and resolution, comprehensive sample characterization. |
| High-Field Nuclear Magnetic Resonance (NMR) | Precise quantification and structural elucidation. | High sensitivity and resolution, non-destructive analysis. icm.edu.pl |
| Rapid Column Chromatography | High-throughput sample preparation and separation. | Reduced analysis time and solvent consumption. researchgate.net |
Integrated Computational and Experimental Approaches for Reaction Discovery
The synergy between computational chemistry and experimental studies is becoming increasingly vital for understanding reaction mechanisms and designing novel synthetic pathways. For this compound, this integrated approach can accelerate the discovery of more efficient and selective reactions.
Density Functional Theory (DFT) Studies: DFT calculations are a powerful tool for investigating the intricacies of chemical reactions. researchgate.net They can be used to model the reaction mechanisms of naphthalene isopropylation, helping to understand the factors that control the regioselectivity towards the 1- or 2-isomer. tci-thaijo.org Such studies can elucidate the structures of transition states and intermediates, providing insights that are often difficult to obtain through experimental means alone. researchgate.netresearchgate.net
Predictive Modeling of Reactivity: Computational methods, such as the condensed Fukui function, can be employed to predict the reactive sites of polycyclic aromatic hydrocarbons like naphthalene. researchgate.netnih.gov This can guide experimental efforts by identifying the most likely positions for electrophilic attack during alkylation. The Activation Strain Model (ASM) of reactivity can also offer quantitative insights into the factors controlling the reactivity of PAHs. rsc.org
In Silico Catalyst Design: Computational modeling can be used to design novel catalysts with enhanced activity and selectivity for the synthesis of this compound. By simulating the interaction between the catalyst, naphthalene, and the alkylating agent, researchers can screen potential catalyst structures before committing to laboratory synthesis and testing.
Exploration of Novel Applications in Emerging Technologies
While alkylated naphthalenes are established as high-performance synthetic base oils for lubricants, ongoing research is exploring their potential in a range of emerging technologies. wikipedia.orghhpetrochem.comtandfonline.com The unique properties of the naphthalene core, combined with the effects of alkyl substitution, make these compounds attractive for advanced applications.
Organic Electronics: The aromatic structure of this compound suggests its potential as a building block for organic electronic materials. Derivatives of alkylated naphthalenes could be investigated for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). Their solubility and processing characteristics can be tuned by modifying the alkyl substituents.
Advanced Materials and Polymers: Isopropylnaphthalenes can serve as monomers or additives in the synthesis of high-performance polymers. For instance, diisopropylnaphthalene is a precursor to polyethylene (B3416737) naphthalate (PEN), a polyester (B1180765) with superior barrier properties and thermal stability compared to polyethylene terephthalate (B1205515) (PET). nih.govresearchgate.net Future research could explore the incorporation of this compound into novel polymer architectures to impart specific properties such as thermal stability, and optical characteristics.
Energy Storage: The electrochemical properties of naphthalene derivatives are being explored for applications in energy storage, such as organic rechargeable batteries. The ability of the naphthalene ring to undergo reversible redox reactions makes it a candidate for use as an electrode material. The isopropyl group can influence the solubility and stability of these materials in electrolyte solutions.
Comprehensive Mechanistic Understanding of Biological and Environmental Interactions
A thorough understanding of the biological and environmental fate of this compound is essential for assessing its potential impacts and ensuring its safe use. Future research will focus on elucidating the detailed mechanisms of its interaction with living organisms and its transformation in various environmental compartments.
Metabolic Pathways and Biotransformation: Studies on the metabolism of this compound in biological systems, such as the observed enantioselective biotransformation in rabbits, provide valuable insights into its toxicokinetics. nih.gov Future research should aim to identify the specific enzymes responsible for its metabolism, such as cytochrome P-450, and to characterize the full range of metabolites produced. This information is crucial for understanding its potential for bioaccumulation and toxicity.
Environmental Fate and Degradation: The environmental persistence and degradation of isopropylnaphthalenes are key areas of ongoing investigation. nih.gov Research is needed to fully understand the abiotic and biotic degradation pathways of this compound in soil, water, and air. cdc.gov This includes studying its susceptibility to photodegradation, microbial degradation, and its partitioning behavior in different environmental matrices.
Mechanistic Toxicology: Future toxicological studies should move beyond descriptive endpoints to investigate the molecular mechanisms underlying any observed toxicity. This includes examining its potential to induce oxidative stress, interact with cellular receptors, and its genotoxic potential. Such mechanistic data are vital for robust risk assessment. cdc.govwho.int
Q & A
Q. What are the optimal synthetic routes and characterization techniques for 1-Isopropylnaphthalene?
To synthesize this compound, researchers should first consult chemical databases (e.g., PubMed, TOXCENTER) using systematic query strings combining CAS numbers, synonyms, and MeSH terms (e.g., "Naphthalenes," "alkylation") . Characterization typically involves gas chromatography (GC) with non-polar columns (e.g., DB-1-MS) to determine retention indices and purity, supported by mass spectrometry for structural confirmation . Ensure reproducibility by detailing solvent systems, catalysts (e.g., Lewis acids for Friedel-Crafts alkylation), and reaction temperatures in methods .
Q. How should researchers design in vivo toxicity screening studies for this compound?
Follow the inclusion criteria outlined in toxicological profiles: select relevant species (e.g., rodents), define exposure routes (inhalation, oral, dermal), and measure systemic endpoints (respiratory, hepatic, renal effects) . Include control groups, dose-response gradients, and statistical power analysis to ensure robustness. Use peer-reviewed protocols from agencies like ATSDR, which prioritize studies without publication date restrictions but require translation of critical non-English papers .
Q. What analytical methods are recommended for quantifying this compound in environmental samples?
Prioritize EPA-approved methods for air, water, and soil matrices. For air sampling, use gas chromatography-mass spectrometry (GC-MS) with sorbent tubes; for water, employ liquid-liquid extraction followed by GC-flame ionization detection. Validate methods with spiked recovery experiments and report limits of detection (LODs) .
Q. How can researchers address gaps in pharmacokinetic data for this compound?
Conduct toxicokinetic studies in animal models, measuring absorption rates, metabolite identification (e.g., hydroxylated derivatives), and half-life calculations. Use radiolabeled compounds to track distribution and employ compartmental modeling for data interpretation .
Q. What are the best practices for literature reviews on this compound’s health effects?
Apply the ATSDR framework: (1) Search PubMed, NTRL, and TOXCENTER using structured queries ; (2) Screen studies for relevance using Table B-1 criteria (e.g., exposure routes, endpoints) ; (3) Extract data into standardized tables; (4) Assess risk of bias via tools like ROBINS-I .
Advanced Research Questions
Q. How can contradictions in reported toxicity outcomes for this compound be resolved?
Perform a meta-analysis using the ATSDR’s 8-step process: (1) Identify outcome-specific studies; (2) Evaluate study quality (e.g., blinding, sample size); (3) Rate confidence in evidence (e.g., "high" for consistent findings across species); (4) Reconcile discrepancies by analyzing variables like exposure duration or metabolic differences . For example, hepatic effects may vary due to cytochrome P450 polymorphisms, requiring in vitro models (e.g., human hepatocytes) to clarify mechanisms .
Q. What computational approaches predict this compound’s environmental fate and degradation pathways?
Use quantum mechanical calculations (e.g., DFT) to model reaction energetics for oxidation or hydrolysis. Pair with molecular dynamics simulations to assess partitioning coefficients (log Kow) and persistence in soil. Validate predictions against experimental degradation studies under varied pH and UV conditions .
Q. How do researchers evaluate the mechanistic role of this compound in genotoxicity?
Apply integrated testing strategies: (1) Conduct Ames tests with metabolic activation; (2) Use comet assays in mammalian cells to detect DNA strand breaks; (3) Perform transcriptomic analysis (RNA-seq) to identify dysregulated DNA repair genes. Compare results to structurally similar compounds (e.g., 1-methylnaphthalene) to infer structure-activity relationships .
Q. What methodologies optimize the detection of this compound metabolites in biomonitoring studies?
Combine high-resolution LC-MS/MS with derivatization techniques (e.g., silylation for hydroxylated metabolites). Use isotope dilution for quantification and establish metabolite reference ranges in occupationally exposed populations. Cross-validate findings with urinary or blood biomarkers .
Q. How can researchers prioritize data needs for this compound’s risk assessment?
Follow ATSDR’s CERCLA guidelines: (1) Map existing data against endpoints in Figures 6-1 to 6-3 (e.g., missing dermal exposure data); (2) Rank gaps using criteria like public health impact and feasibility; (3) Propose studies (e.g., chronic inhalation toxicity in primates) through interdisciplinary panels .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
